molecular formula C43H58N4O12 B15566469 25-Desacetyl rifampicin-d4

25-Desacetyl rifampicin-d4

カタログ番号: B15566469
分子量: 827.0 g/mol
InChIキー: JQXXHWHPUNPDRT-MNCSAVOPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

25-Desacetyl rifampicin-d4 is a useful research compound. Its molecular formula is C43H58N4O12 and its molecular weight is 827.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C43H58N4O12

分子量

827.0 g/mol

IUPAC名

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1/i17D2,18D2

InChIキー

JQXXHWHPUNPDRT-MNCSAVOPSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Desacetyl rifampicin-d4 is the deuterium-labeled form of 25-desacetyl rifampicin, the primary and microbiologically active metabolite of the potent antibiotic, rifampicin.[1] Due to its chemical and structural similarity to the endogenous metabolite, coupled with its distinct mass, this compound serves as an ideal internal standard for quantitative bioanalytical assays. Its application is crucial in pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as in therapeutic drug monitoring (TDM) of rifampicin, ensuring accuracy and precision in the quantification of rifampicin and its metabolites in complex biological matrices.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic strategy, and detailed experimental protocols for its application in advanced analytical methodologies.

Chemical and Physical Properties

This compound is a complex macrocyclic antibiotic derivative. The incorporation of four deuterium atoms into the molecule provides a distinct mass signature for mass spectrometry-based detection, without significantly altering its chemical behavior during chromatographic separation.

PropertyValueReference(s)
Molecular Formula C₄₁H₅₂D₄N₄O₁₁[2]
Molecular Weight 784.93 g/mol [3]
Synonyms 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazin-d4-yl)imino]methyl]rifamycin-D4, 4-N-Demethylrifampicin-d4[2]
Appearance Solid powderN/A
Storage Conditions -20°C for long-term storage[4]

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, as it is primarily available through commercial suppliers as a certified reference material. However, a plausible synthetic route can be conceptualized based on established methods for deuterium labeling and the known chemistry of rifamycins.

The synthesis would likely involve two key stages:

  • Deuterium Labeling of a Precursor: A suitable precursor, such as 1-amino-4-methylpiperazine, would be subjected to a deuterium exchange reaction. This could be achieved using a deuterium source like deuterium gas (D₂) in the presence of a catalyst (e.g., Palladium on carbon) or by reductive amination using a deuterated reducing agent. This would introduce the deuterium atoms at specific, stable positions on the piperazine ring.

  • Condensation and Deacetylation: The resulting deuterated piperazine derivative would then be condensed with a rifamycin precursor, such as 3-formylrifamycin SV, to form the deuterated rifampicin analogue. Subsequent deacetylation at the C-25 position, which can be achieved under mild basic conditions, would yield the final product, this compound.

It is crucial to note that this is a generalized pathway, and the actual industrial synthesis may involve proprietary methodologies to ensure high isotopic purity and yield. For research and development purposes, it is recommended to procure this standard from a reputable chemical supplier.[2][5]

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods. These methods are employed for the sensitive and selective quantification of rifampicin and its metabolites in biological samples such as plasma, serum, and urine.

Experimental Workflow

The general workflow for utilizing this compound as an internal standard in a typical bioanalytical assay is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) is_spike Spike with this compound (Internal Standard) sample->is_spike protein_precip Protein Precipitation (e.g., with Acetonitrile) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS System supernatant->injection chromatography Chromatographic Separation injection->chromatography ms_detection Mass Spectrometric Detection chromatography->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Workflow for Bioanalytical Quantification.
Detailed Experimental Protocols

The following protocols are compilations and adaptations from published methodologies for the quantification of rifampicin and its metabolites using a deuterated internal standard.

4.2.1 Protocol 1: UPLC-MS/MS for Rifampicin and Metabolites in Human Plasma

This protocol is adapted from methodologies for therapeutic drug monitoring of antitubercular drugs.

  • Sample Preparation:

    • To 50 µL of human plasma, add 100 µL of a working solution of this compound in methanol (concentration to be optimized based on expected analyte levels).

    • Vortex for 30 seconds to ensure thorough mixing.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 2 minutes.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • UPLC-MS/MS Conditions:

    • UPLC System: Waters ACQUITY UPLC or equivalent.

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      • 0-0.5 min: 95% A

      • 0.5-2.5 min: Linear gradient to 5% A

      • 2.5-3.0 min: Hold at 5% A

      • 3.0-3.1 min: Return to 95% A

      • 3.1-4.0 min: Re-equilibration at 95% A

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Rifampicin823.4791.4
25-Desacetyl rifampicin781.4163.1
This compound (IS) 785.4 163.1
  • Data Analysis:

    • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (this compound).

    • A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

    • The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published analytical methods for rifampicin and its metabolites, where a deuterated internal standard like this compound would be applicable.

Table 5.1: Mass Spectrometric Parameters for Rifampicin and Metabolites

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference(s)
RifampicinESI+823.4 - 823.6791.4 - 791.5[5][6]
25-Desacetyl rifampicinESI+781.4 - 781.5163.1N/A
This compound ESI+ 785.4 - 785.5 163.1 N/A
Rifampicin-d8 (IS for Rifampicin)ESI+831.5 - 831.6799.5 - 799.6[5]

Table 5.2: Performance Characteristics of Analytical Methods

AnalyteMatrixMethodLLOQ (ng/mL)Linearity Range (ng/mL)Reference(s)
RifampicinPlasmaUPLC-MS/MS55 - 40,000[6]
25-Desacetyl rifampicinPlasmaLC/MS²70.470.4 - 3379.2[7]
RifampicinUrineUPLC-MS/MS100100 - 30,000[8]
25-Desacetyl rifampicinUrineUPLC-MS/MS100100 - 20,000[8]

Conclusion

This compound is an indispensable tool for the accurate quantification of rifampicin and its primary metabolite in biological matrices. Its use as an internal standard in LC-MS/MS and UPLC-MS/MS assays corrects for variability in sample preparation and matrix effects, thereby ensuring the reliability of data in clinical and research settings. While detailed synthesis protocols are not widely available, its commercial availability allows for its ready implementation in high-throughput bioanalytical laboratories. The protocols and data presented in this guide provide a solid foundation for the development and validation of robust analytical methods for the therapeutic monitoring and pharmacokinetic evaluation of rifampicin.

References

An In-depth Technical Guide to the Synthesis and Characterization of 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 25-Desacetyl Rifampicin-d4, a crucial labeled internal standard for pharmacokinetic and metabolic studies of the front-line anti-tuberculosis drug, rifampicin. This document details a proposed synthetic pathway, purification methods, and a suite of analytical techniques for the thorough characterization of the final compound.

Introduction

25-Desacetyl rifampicin is the primary and microbiologically active metabolite of rifampicin.[1] Its deuterated isotopologue, this compound, is an indispensable tool in clinical and preclinical research, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays to ensure accurate quantification of the metabolite in biological matrices. The stable isotope label provides a distinct mass signature, allowing for precise differentiation from the endogenous analyte. This guide outlines the necessary procedures to synthesize and characterize this important research compound.

Synthesis of this compound

The synthesis of this compound can be approached in two principal stages: the synthesis of the deuterated precursor, Rifampicin-d4, followed by the hydrolysis of the 25-acetyl group.

Proposed Synthesis of the Deuterated Precursor: Rifampicin-d4

Experimental Workflow for Rifampicin-d4 Synthesis

Rifamycin_S Rifamycin S Condensation Condensation Reaction Rifamycin_S->Condensation Deuterated_Amine 1-Amino-4-methylpiperazine-d4 Deuterated_Amine->Condensation Solvent Suitable Solvent (e.g., Tetrahydrofuran) Solvent->Condensation Crude_Rifampicin_d4 Crude Rifampicin-d4 Condensation->Crude_Rifampicin_d4 Purification Purification (e.g., Column Chromatography) Crude_Rifampicin_d4->Purification Pure_Rifampicin_d4 Pure Rifampicin-d4 Purification->Pure_Rifampicin_d4

Caption: Proposed workflow for the synthesis of Rifampicin-d4.

Synthesis of this compound via Alkaline Hydrolysis

The conversion of Rifampicin-d4 to its 25-desacetyl metabolite is achieved through alkaline hydrolysis, a method adapted from the general procedure for desacetylating rifamycins.[2]

Experimental Protocol:

  • Dissolution: Suspend Rifampicin-d4 (1 equivalent) in methanol.

  • Hydrolysis: Add a 10% aqueous solution of sodium hydroxide (excess) to the methanolic suspension.

  • Reaction: Stir the mixture at room temperature for approximately 40-60 minutes. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Neutralization: Upon completion, acidify the reaction mixture with a weak acid, such as a citric acid solution, to a neutral pH.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as chloroform or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to afford the pure this compound.

Logical Relationship for Hydrolysis

Rifampicin_d4 Rifampicin-d4 Alkaline_Hydrolysis Alkaline Hydrolysis (e.g., NaOH in Methanol) Rifampicin_d4->Alkaline_Hydrolysis Product This compound Alkaline_Hydrolysis->Product

Caption: Key transformation in the synthesis of the target compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Chemical Formula C₄₁H₅₂D₄N₄O₁₁[3]
Molecular Weight 784.94 g/mol [3]
Appearance Off-White Solid[4]
Solubility Soluble in Methanol and DMSO[4][5]
Storage Store at -20°C under an inert atmosphere[4]
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of the synthesized compound.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A gradient of water and methanol or acetonitrile
Detection UV at 254 nm
Column Temperature 27 °C

A successful separation should yield a single major peak corresponding to this compound. The purity is typically determined by the peak area percentage. Commercial standards often report purities exceeding 98%.[4]

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and isotopic incorporation.

Experimental Protocol for LC-MS/MS:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., methanol).

  • Instrumentation: Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source in positive ion mode.

  • Analysis: Perform a full scan analysis to determine the parent ion mass and fragmentation analysis (product ion scan) to characterize the fragmentation pattern.

Expected Mass Spectrometric Data:

Analysis TypeExpected m/zNotes
High-Resolution MS [M+H]⁺ ≈ 785.43To confirm the elemental composition.
Tandem MS (MS/MS) Parent Ion: 785.4
Fragment Ion: ~95A characteristic fragment ion.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure and confirming the positions of the deuterium labels.

Experimental Protocol for NMR:

  • Sample Preparation: Dissolve an adequate amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

The ¹H NMR spectrum is expected to show the absence of signals corresponding to the protons that have been replaced by deuterium in the 4-methylpiperazine moiety. The integration of the remaining proton signals should be consistent with the proposed structure. The ¹³C NMR will confirm the carbon skeleton, and 2D NMR experiments will allow for the complete assignment of all proton and carbon signals. The absence of the acetyl methyl signal (typically around 2.0 ppm in ¹H NMR) compared to the starting material, Rifampicin-d4, is a key indicator of successful hydrolysis.[2]

Characterization Workflow

Purified_Product Purified 25-Desacetyl Rifampicin-d4 HPLC HPLC Purified_Product->HPLC MS Mass Spectrometry Purified_Product->MS NMR NMR Spectroscopy Purified_Product->NMR Purity Purity Assessment (>98%) HPLC->Purity Identity_Confirmation Identity Confirmation (Molecular Weight & Fragmentation) MS->Identity_Confirmation Structural_Elucidation Structural Elucidation & Deuterium Labeling Confirmation NMR->Structural_Elucidation

Caption: Analytical workflow for the characterization of the final product.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The proposed synthetic route via alkaline hydrolysis of a deuterated rifampicin precursor is a viable approach. The characterization protocol, employing a combination of chromatographic and spectroscopic techniques, is essential for verifying the identity, purity, and isotopic labeling of the final product. The availability of well-characterized this compound is critical for advancing our understanding of the pharmacokinetics and metabolism of rifampicin, ultimately contributing to the optimization of tuberculosis therapy.

References

An In-depth Technical Guide to the Core Mechanism of Action of 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rifampicin, a cornerstone in the treatment of tuberculosis, exerts its potent bactericidal effect through the specific inhibition of bacterial DNA-dependent RNA polymerase. Its primary metabolite, 25-desacetyl rifampicin, retains significant antibacterial activity. The deuterated analog, 25-desacetyl rifampicin-d4, is a subject of interest for its potential to offer an altered pharmacokinetic profile, leveraging the kinetic isotope effect. This technical guide provides a detailed exploration of the core mechanism of action of this compound, drawing upon the established knowledge of its parent compounds and the principles of deuteration in drug design. While direct experimental data on the d4-variant's specific mechanism of action is limited, this guide synthesizes the available information to provide a robust theoretical framework and practical experimental approaches.

Core Mechanism of Action

The fundamental mechanism of action of this compound is predicated on the well-established activity of the rifamycin class of antibiotics. The core activity lies in the specific and potent inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing genetic information from DNA to RNA.

Inhibition of Bacterial RNA Polymerase

Rifampicin and its active metabolites, including 25-desacetyl rifampicin, bind to the β-subunit of the bacterial RNAP.[1][2] This binding occurs in a deep pocket within the DNA/RNA channel, in close proximity to the enzyme's active site.[2] The formation of a stable, non-covalent complex between the drug and the enzyme is the critical step in its antibacterial action.[1][2]

The binding of the rifamycin molecule sterically hinders the elongation of the nascent RNA chain. Specifically, it physically blocks the path of the growing RNA transcript once it reaches a length of 2-3 nucleotides.[2][3] This prevents the formation of a stable transcription elongation complex, effectively halting the process of transcription and, consequently, protein synthesis. This leads to a bactericidal effect against susceptible bacteria.[4][5] It is crucial to note that rifamycins do not significantly inhibit mammalian RNA polymerases, which accounts for their selective toxicity.[1][5]

The following diagram illustrates the inhibitory action of rifampicin on bacterial RNA polymerase.

Mechanism of Rifampicin-mediated Inhibition of Bacterial RNA Polymerase cluster_0 Bacterial Cell DNA Bacterial DNA RNAP RNA Polymerase (RNAP) RNAP->DNA Binds to promoter Binding Binding to β-subunit RNAP->Binding Rifampicin binds Rifampicin Rifampicin Analog Rifampicin->RNAP Enters cell Inhibition Inhibition of RNA Elongation Binding->Inhibition mRNA mRNA Synthesis Blocked Inhibition->mRNA Protein_Synthesis Protein Synthesis Halted mRNA->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death

Caption: Inhibition of bacterial RNA polymerase by rifampicin analogs.

The Role of Desacetylation and Deuteration

The modifications at the 25-position (desacetylation) and the inclusion of deuterium atoms (deuteration) in this compound are anticipated to primarily influence the compound's pharmacokinetic properties rather than its core mechanism of action.

25-Desacetylation

Rifampicin is metabolized in the liver to its primary active metabolite, 25-desacetyl rifampicin.[6] This metabolite retains significant antibacterial activity.[7] The desacetylation process is a natural metabolic step and the resulting compound continues to effectively inhibit bacterial RNA polymerase.

The following diagram depicts the metabolic conversion of rifampicin to 25-desacetyl rifampicin.

Metabolic Conversion of Rifampicin Rifampicin Rifampicin Metabolism Hepatic Metabolism (Deacetylation) Rifampicin->Metabolism Desacetyl_Rifampicin 25-Desacetyl Rifampicin (Active Metabolite) Metabolism->Desacetyl_Rifampicin

Caption: Metabolic pathway of rifampicin to its active metabolite.

Deuteration: The Kinetic Isotope Effect

The introduction of four deuterium atoms into the 25-desacetyl rifampicin molecule, specifically on the piperazine ring as indicated by its chemical structure, is the key modification in this compound.[8][9] Deuterium, being a stable isotope of hydrogen with an additional neutron, forms a stronger covalent bond with carbon compared to protium (regular hydrogen).[10][11] This difference in bond strength gives rise to the "kinetic isotope effect."[10][12]

Enzymatic metabolism often involves the cleavage of carbon-hydrogen bonds.[10] The stronger carbon-deuterium bond can slow down the rate of metabolic processes that involve the cleavage of these specific bonds.[11] This can lead to several potential advantages in a drug candidate:

  • Increased Half-life: A slower rate of metabolism can result in a longer plasma half-life of the drug.[11]

  • Improved Pharmacokinetic Profile: The overall exposure of the body to the active drug (Area Under the Curve, AUC) may be increased.

  • Reduced Metabolite-Mediated Toxicity: If metabolism leads to the formation of toxic byproducts, slowing this process can reduce toxicity.[12]

  • Potentially Altered Drug-Drug Interactions: As a potent inducer of cytochrome P450 enzymes, modification of rifampicin's metabolism could alter its interaction profile with other drugs.[4][13]

It is important to emphasize that these are potential effects, and the actual impact of deuteration depends on the specific site of deuteration and the rate-limiting steps in the drug's metabolism. For this compound, with deuteration on the piperazine ring, it is hypothesized that this modification could slow down metabolic pathways involving this part of the molecule.

Quantitative Data

Table 1: In Vitro Activity of 25-Desacetyl Rifampicin

CompoundTarget OrganismMIC99 (µM)Reference
25-Desacetyl rifampicinM. smegmatis2.66[7]

Table 2: Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin in Healthy Adults

ParameterRifampicin25-Desacetyl RifampicinReference
Apparent Clearance (CL/F)10.3 L/h95.8 L/h[5]

Experimental Protocols

To characterize the mechanism of action and antibacterial activity of this compound, standard microbiological and biochemical assays can be employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Mycobacterium tuberculosis H37Rv) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) per milliliter.

  • Drug Dilution Series: A serial two-fold dilution of this compound is prepared in an appropriate growth medium (e.g., Middlebrook 7H9 broth).

  • Inoculation: The bacterial inoculum is added to each well of a microtiter plate containing the different drug concentrations. Control wells (no drug) are also included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (temperature, time) for the specific bacterial species.

  • Reading of Results: The MIC is determined as the lowest drug concentration that shows no visible bacterial growth. This can be assessed visually or by using a growth indicator dye like resazurin.[12]

The following diagram outlines the general workflow for an MIC assay.

General Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Test Compound Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate Under Appropriate Conditions Inoculate->Incubate Read_Results Determine MIC (Lowest Concentration with No Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration.

In Vitro RNA Polymerase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of bacterial RNA polymerase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial RNA polymerase, a DNA template (e.g., a plasmid containing a specific promoter), and ribonucleoside triphosphates (rNTPs), one of which is radioactively or fluorescently labeled.

  • Initiation of Transcription: The reaction is initiated by the addition of the enzyme or the DNA template.

  • Addition of Inhibitor: this compound is added to the reaction at various concentrations. A control reaction without the inhibitor is also run.

  • Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.

  • Termination and Product Analysis: The reaction is stopped, and the newly synthesized RNA transcripts are precipitated and collected. The amount of incorporated labeled rNTP is quantified using scintillation counting or fluorescence measurement.

  • Data Analysis: The percentage of inhibition is calculated for each drug concentration, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined.

Conclusion

The mechanism of action of this compound is fundamentally rooted in the inhibition of bacterial DNA-dependent RNA polymerase, a characteristic shared with its parent compound, rifampicin. The desacetylation at the 25-position does not abrogate this activity. The key innovation of deuteration is the strategic application of the kinetic isotope effect to potentially modulate the compound's metabolic fate. This may lead to an improved pharmacokinetic profile, including a longer half-life and enhanced systemic exposure. Further preclinical and clinical studies are necessary to fully elucidate the pharmacological properties of this compound and to realize its potential therapeutic advantages in the treatment of bacterial infections. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this promising deuterated antibiotic.

References

Physical and Chemical Stability of 25-Desacetyl Rifampicin-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of 25-Desacetyl rifampicin-d4, a deuterated analog of a primary and active metabolite of the antibiotic rifampicin. Due to the limited availability of direct stability data for the deuterated compound, this guide leverages extensive information from studies on rifampicin and its non-deuterated metabolite, 25-Desacetyl rifampicin, to project a robust stability profile. This information is critical for the proper handling, storage, and formulation of this compound in a research and drug development context.

Compound Overview

This compound is a stable, isotope-labeled form of 25-Desacetyl rifampicin. The deuteration is typically at the piperazine ring, providing a valuable internal standard for pharmacokinetic and metabolic studies.[1][2][3] Like its non-deuterated counterpart, it is a major active metabolite of rifampicin and is active against various bacteria, including M. smegmatis.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin-D4[6]
Synonyms 25-Desacetyl-3-[[(4-methyl-1-piperazin-d4-yl)imino]methyl]rifamycin, Desacetylrifampicin-d4[2]
Molecular Formula C₄₁H₅₂D₄N₄O₁₁[1][6]
Molecular Weight 784.93 g/mol [1][6]
Appearance A solid[4]
Purity (by HPLC) ≥95%[4]
Solubility DMSO: slightly soluble[4]

Recommended Storage and Stability

Proper storage is paramount to maintaining the integrity of this compound. The available data from various suppliers consistently recommend refrigerated or frozen conditions for long-term storage to minimize degradation.

Table 2: Recommended Storage Conditions and Stability

ConditionTemperatureDurationReference
Long-term Storage -20°C≥ 4 years[4][5]
Long-term Storage 2-8°CLong term[6]
Shipping Room temperature (continental US)Varies[4]

Forced Degradation and Stability-Indicating Methods

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, extensive studies on rifampicin provide a strong indication of its stability profile under various stress conditions. Rifampicin is known to be susceptible to degradation in acidic, alkaline, and oxidative environments, as well as under thermal stress.[7]

Table 3: Summary of Forced Degradation Studies on Rifampicin (as a proxy for this compound)

Stress ConditionObservations on RifampicinPotential Degradation ProductsReference
Acidic Hydrolysis Rapid decomposition3-Formyl-rifampicin[7][8]
Alkaline Hydrolysis Rapid decomposition-[7]
**Oxidative (e.g., H₂O₂) **Significant degradationRifampicin quinone[7][8]
Thermal (>70°C) Degradation observedRifampicin quinone[7][9]
Photolytic Stable-[7]

It is highly probable that this compound will exhibit a similar degradation profile. The primary degradation pathways likely involve hydrolysis of the ester group (already absent in this molecule), oxidation of the hydroquinone ring to a quinone, and hydrolysis of the formylhydrazone side chain.

Experimental Protocols

Stability-Indicating UPLC-MS/MS Method for Quantification

This protocol is adapted from validated methods for the simultaneous quantification of rifampicin and its metabolites, including 25-desacetyl rifampicin, in biological matrices.[8][10][11]

Objective: To develop and validate a stability-indicating UPLC-MS/MS method for the quantification of this compound and its potential degradation products.

Instrumentation:

  • UPLC System: Acquity UPLC™ BEH C18 column (1.7 µm, 2.1 x 50 mm)

  • Mass Spectrometer: XEVO TQ S micro tandem mass spectrometer

Reagents:

  • Mobile Phase A: 10 mM ammonium formate in ultra-pure water

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile

  • Internal Standard: Rifampicin-d8

Procedure:

  • Sample Preparation: Perform protein precipitation of the plasma sample (30 µL) by adding 100 µL of 0.1% formic acid in acetonitrile containing the internal standard.

  • Chromatographic Conditions:

    • Column Temperature: 40°C

    • Flow Rate: 0.25 mL/min

    • Gradient Elution: A gradient composition of mobile phase A and B is used.

    • Injection Volume: Appropriate for the system.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) transitions:

      • This compound: 757.5 > 95.1 m/z

      • Rifampicin-d8 (Internal Standard): 831.6 > 799.6 m/z

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study to assess the stability of this compound.

Objective: To investigate the degradation of this compound under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Acidic Degradation: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

  • Alkaline Degradation: Treat the stock solution with 0.1 N NaOH at room temperature for a specified time.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.

  • Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration.

  • Analysis: Analyze the stressed samples at various time points using the validated stability-indicating UPLC-MS/MS method.

  • Data Evaluation: Determine the percentage of degradation and identify any major degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control.

Visualizations

The following diagrams illustrate key experimental workflows and pathways relevant to the stability and analysis of this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_results Results start This compound Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Alkaline Hydrolysis (0.1N NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photolytic Degradation (UV/Vis Light) start->photo analysis Stability-Indicating UPLC-MS/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Degradation Profile & Product Identification analysis->results

Caption: Workflow for a forced degradation study of this compound.

Metabolic_Pathway rifampicin Rifampicin desacetyl 25-Desacetyl rifampicin rifampicin->desacetyl Metabolism (Deacetylation) quinone Rifampicin Quinone rifampicin->quinone Oxidation formyl 3-Formyl-rifampicin rifampicin->formyl Hydrolysis

Caption: Simplified metabolic and degradation pathways of rifampicin.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical stability of this compound. While direct stability data is sparse, the information derived from its parent compound, rifampicin, and its non-deuterated form offers valuable insights for researchers, scientists, and drug development professionals. The provided experimental protocols and visualizations serve as practical tools for handling, analyzing, and further investigating the stability of this important research compound. It is recommended that users perform their own stability assessments for their specific formulations and storage conditions to ensure the accuracy and reliability of their research findings.

References

25-Desacetyl rifampicin-d4 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 25-Desacetyl rifampicin-d4, a key deuterated metabolite of the front-line tuberculosis drug, rifampicin. This document details its molecular characteristics, outlines a general synthetic approach, provides an in-depth experimental protocol for its quantification in biological matrices, and illustrates the bioanalytical workflow.

Core Compound Data

This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of rifampicin. Its deuteration provides a distinct mass spectrometric signature, enabling precise quantification.

PropertyValueCitations
Molecular Formula C₄₁H₅₂D₄N₄O₁₁[1][2]
Molecular Weight Approximately 784.93 - 784.95 g/mol [1][2]
Chemical Name 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin-D4
Primary Use Internal standard for analytical assays
Biological Significance A major metabolite of Rifampicin

Synthesis Overview

General Synthesis of 25-Desacetyl Rifampicin:

The synthesis of 25-Desacetyl rifampicin is typically achieved through the hydrolysis of rifampicin. A general procedure involves dissolving rifampicin in an alkaline solution, such as ethanolic sodium hydroxide, and stirring at room temperature. The reaction is then neutralized with an acid, leading to the precipitation of the crude 25-Desacetyl rifampicin, which can be further purified by extraction and crystallization.

Incorporation of Deuterium Labels:

The "d4" designation indicates the presence of four deuterium atoms. Based on the chemical structure, these deuterium atoms are most likely incorporated into the piperazine ring of the rifampicin molecule. This is often achieved by using a deuterated precursor during the synthesis of the piperazine moiety, which is then condensed with 3-formylrifamycin.

Experimental Protocols: Quantification of 25-Desacetyl Rifampicin in Human Plasma

The following protocol is a composite methodology based on established high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of rifampicin and its metabolites.

1. Sample Preparation (Protein Precipitation)

  • Objective: To remove proteins from the plasma sample that can interfere with the analysis.

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

2. HPLC-UV Analysis

  • Objective: To separate and quantify 25-Desacetyl rifampicin using high-performance liquid chromatography with ultraviolet detection.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 60:40 ratio of buffer to organic solvent.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample supernatant onto the column.

    • Monitor the chromatogram for the peak corresponding to 25-Desacetyl rifampicin. The retention time will need to be determined using a pure standard.

    • Quantify the amount of 25-Desacetyl rifampicin by comparing the peak area of the sample to a standard curve prepared with known concentrations of the analyte.

3. LC-MS/MS Analysis (for higher sensitivity and specificity)

  • Objective: To provide highly sensitive and specific quantification of this compound (as an internal standard) alongside the non-deuterated analyte.

  • Instrumentation:

    • A liquid chromatography system coupled to a tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Specific precursor-to-product ion transitions for both 25-Desacetyl rifampicin and its d4-labeled internal standard would need to be optimized. For example, for the non-deuterated form, a transition of m/z 781.4 -> 179.1 has been used.

  • Procedure:

    • The sample preparation and HPLC conditions are similar to the HPLC-UV method.

    • The eluent from the HPLC is directed into the mass spectrometer.

    • The mass spectrometer is set to monitor the specific MRM transitions for the analyte and the internal standard.

    • Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a standard curve.

Visualizations

Metabolic Pathway of Rifampicin

rifampicin_metabolism rifampicin Rifampicin desacetyl_rifampicin 25-Desacetyl Rifampicin rifampicin->desacetyl_rifampicin Hepatic Esterases

Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.

Experimental Workflow for Bioanalysis

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample_collection 1. Biological Sample Collection (e.g., Plasma) protein_precipitation 2. Protein Precipitation (e.g., with Acetonitrile) sample_collection->protein_precipitation centrifugation 3. Centrifugation protein_precipitation->centrifugation supernatant_collection 4. Supernatant Collection centrifugation->supernatant_collection hplc_separation 5. HPLC Separation (C18 Column) supernatant_collection->hplc_separation ms_detection 6. MS/MS Detection (MRM Mode) hplc_separation->ms_detection peak_integration 7. Peak Integration ms_detection->peak_integration quantification 8. Quantification using Standard Curve peak_integration->quantification

References

Isotopic purity of 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Isotopic Purity of 25-Desacetyl rifampicin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, analysis, and isotopic purity of this compound. This deuterated analog of a primary rifampicin metabolite is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard in bioanalytical assays. Ensuring its isotopic purity is paramount for the accuracy and reliability of such studies.

Introduction

25-Desacetyl rifampicin is the major and most active metabolite of the front-line anti-tuberculosis drug, rifampicin. The deuterated version, this compound, in which four hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Its identical chemical properties to the unlabeled analyte, but distinct mass, allow for precise quantification by correcting for variations during sample preparation and analysis. The utility of this standard is directly dependent on its isotopic purity—the extent to which the intended deuterium atoms are present and the absence of lesser-deuterated species.

Synthesis Pathway

The synthesis of this compound typically involves the adaptation of established synthetic routes for rifampicin analogs, incorporating a deuterated starting material. A plausible synthetic approach begins with the alkaline hydrolysis of Rifampicin S to yield 25-desacetylrifamycin S. This intermediate is then reacted with a deuterated hydrazine derivative to introduce the deuterium-labeled side chain.

Below is a conceptual workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow Rifampicin_S Rifampicin S Alkaline_Hydrolysis Alkaline Hydrolysis (e.g., NaOH in Methanol) Rifampicin_S->Alkaline_Hydrolysis Intermediate 25-Desacetylrifamycin SV Alkaline_Hydrolysis->Intermediate Condensation Condensation Reaction Intermediate->Condensation Deuterated_Hydrazine 1-amino-4-methylpiperazine-d4 Deuterated_Hydrazine->Condensation Final_Product This compound Condensation->Final_Product Purification Purification (e.g., HPLC) Final_Product->Purification

Caption: Conceptual synthesis workflow for this compound.

Isotopic Purity Analysis: Methodologies

The determination of isotopic purity for deuterated compounds like this compound is a critical quality control step. The primary analytical techniques employed are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

High-Resolution Mass Spectrometry (HRMS)

LC-HRMS is a powerful technique for quantifying the distribution of isotopic species (isotopologues) in a sample.[2] By precisely measuring the mass-to-charge ratio (m/z), it can resolve the signals from the desired d4 compound and any residual, lesser-deuterated species (d3, d2, d1, d0).

Experimental Protocol (General):

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration (e.g., 1 µg/mL) with the initial mobile phase.

  • LC-HRMS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is used.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution is employed to ensure good peak shape and separation from any impurities. For example, starting with 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan from m/z 100-1000.

    • Resolution: A high resolution setting (e.g., > 60,000) is crucial to separate the isotopic peaks.

    • Data Analysis: The extracted ion chromatograms for the [M+H]+ ions of each isotopologue (d0 to d4) are integrated. The area of each peak is used to calculate the relative percentage of each species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary information to MS. While ¹H NMR can be used to determine the degree of deuteration by quantifying the remaining proton signals at the deuterated positions, ²H NMR directly detects the deuterium atoms.[3] A combination of ¹H and ²H NMR can provide a highly accurate measure of isotopic abundance.[3]

Experimental Protocol (General):

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or Chloroform-d) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • A standard ¹H NMR spectrum is acquired. The integrals of the residual proton signals at the positions intended for deuteration are compared to the integrals of proton signals at non-deuterated positions. This ratio allows for the calculation of the percentage of deuteration at each site.

  • ²H NMR Spectroscopy:

    • A ²H NMR spectrum is acquired. This provides direct evidence of the presence of deuterium and can be used to confirm the locations of deuteration.

The following diagram illustrates the general workflow for the analytical determination of isotopic purity.

G cluster_analysis Isotopic Purity Analysis Workflow Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution LC_HRMS LC-HRMS Analysis Dissolution->LC_HRMS NMR NMR Analysis (¹H and ²H) Dissolution->NMR Data_Processing_MS Extract Ion Chromatograms for d0-d4 Isotopologues LC_HRMS->Data_Processing_MS Data_Processing_NMR Integrate Residual ¹H Signals and Analyze ²H Spectrum NMR->Data_Processing_NMR Purity_Calculation Calculate Isotopic Purity and Distribution Data_Processing_MS->Purity_Calculation Data_Processing_NMR->Purity_Calculation

Caption: General workflow for isotopic purity analysis.

Quantitative Data

While a specific Certificate of Analysis for this compound is not publicly available, the following table represents typical data that would be expected for a high-quality batch of this deuterated standard. The data is generated based on the principles of mass spectrometry analysis for isotopic distribution.

ParameterMethodRepresentative Specification
Chemical Purity HPLC (UV)≥ 98%
Isotopic Distribution LC-HRMS
   d4≥ 98%
   d3≤ 2%
   d2< 0.5%
   d1< 0.1%
   d0< 0.1%
Overall Isotopic Purity Calculated≥ 99%
Identity Confirmation ¹H NMR, HRMSConforms to structure

Note: The data presented in this table is representative and should not be considered as actual batch-specific data.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts its performance as an internal standard in quantitative bioanalysis. A thorough characterization using high-resolution mass spectrometry and NMR spectroscopy is essential to ensure the accuracy and reliability of experimental results. This guide provides the foundational knowledge and generalized protocols for the synthesis and analysis of this important research compound, empowering researchers and drug development professionals to confidently utilize it in their studies.

References

Commercial suppliers of 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Commercial Suppliers and Core Methodologies for 25-Desacetyl rifampicin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources for this compound, a crucial internal standard for pharmacokinetic and metabolic studies of rifampicin. The document details available quantitative data from various suppliers, outlines relevant analytical methodologies, and presents logical workflows for procurement and analysis.

Commercial Supplier Overview

This compound is available from a select number of specialized chemical suppliers. The following table summarizes key quantitative data to aid in the selection of a suitable vendor. It is important to note that pricing and detailed purity information often require direct inquiry or registration on the supplier's website.

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )Stated PurityAvailable Quantities
Simson Pharma Limited R120006C₄₁H₅₂D₄N₄O₁₁784.95Certificate of Analysis providedInquire
Clinivex -C₄₁H₅₂D₄N₄O₁₁784.94-10MG, 25MG, 50MG, 100MG
VIVAN Life Sciences VLDL-00110C₄₁H₅₂N₄O₁₁D₄784.95CoA, MASS, NMR, HPLC providedInquire
Axios Research AR-R01553C₄₁H₅₂D₄N₄O₁₁784.94Fully characterizedInquire
MedchemExpress HY-125587S1C₄₁H₅₂D₄N₄O₁₁784.93-Inquire

Note: Information on pricing and specific batch purity often requires login or direct contact with the supplier.

Experimental Protocols

General Synthesis Approach for Deuterated Rifampicin Analogs

While a specific, detailed synthesis protocol for this compound is not publicly available, a general approach can be inferred from the synthesis of other rifampicin analogs and deuterated compounds. The synthesis would likely involve the following key steps:

  • Preparation of a Deuterated Precursor: The deuterium atoms are typically introduced into a stable position of a precursor molecule. For this compound, this would likely be a deuterated version of a key intermediate in the rifampicin synthesis pathway.

  • Synthesis of the Rifamycin Core: The deuterated precursor would then be incorporated into the rifamycin scaffold through a series of well-established chemical reactions.

  • Introduction of the Aminopiperazine Side Chain: The final step would involve the condensation of the modified rifamycin core with a suitable aminopiperazine derivative to yield the final product.

  • Purification: The crude product would be purified using chromatographic techniques such as column chromatography or preparative HPLC to achieve the desired purity.

Deuteration strategies often aim to slow down metabolism at specific sites, which can improve the pharmacokinetic profile of a drug.[1]

Analytical Methodology: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of rifampicin and its metabolites in biological matrices. The following protocol is a generalized procedure based on published methods for the analysis of the non-deuterated analog, which can be adapted for this compound as an internal standard.

2.2.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add an appropriate amount of this compound solution as an internal standard.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2.2.2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

2.2.3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte (25-Desacetyl rifampicin) and the internal standard (this compound). The exact m/z values would need to be determined experimentally.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the procurement and analysis of this compound.

Supplier_Selection_Workflow start Identify Need for This compound search Search for Commercial Suppliers start->search gather_data Gather Data: - Catalog Number - Purity - Availability - Price search->gather_data compare Compare Suppliers Based on Data gather_data->compare compare->search Does Not Meet Requirements select Select Optimal Supplier compare->select Meets Requirements procure Procure Material select->procure

Caption: A logical workflow for the selection and procurement of this compound from commercial suppliers.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample add_is Add 25-Desacetyl rifampicin-d4 (IS) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Concentration calculate->quantify

Caption: A typical experimental workflow for the quantification of an analyte using this compound as an internal standard via LC-MS/MS.

References

Technical Guide: Certificate of Analysis for 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (CoA) for the isotopically labeled internal standard, 25-Desacetyl rifampicin-d4. This document is crucial for ensuring the quality, identity, and purity of the standard, which is vital for its application in quantitative analytical methods, such as pharmacokinetic and drug metabolism studies.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a deuterated standard like this compound, the CoA provides critical data on its chemical and isotopic purity, identity, and other relevant physical and chemical properties. This ensures the reliability and accuracy of experimental results where this standard is utilized.

Representative Quantitative Data

The following tables summarize the typical quantitative data presented in a Certificate of Analysis for this compound. These values are representative and may vary between different batches and suppliers.

Table 1: General Information and Physical Properties

ParameterSpecification
Product Name This compound
Catalogue Number Varies by supplier
CAS Number Not Assigned
Molecular Formula C₄₁H₅₂D₄N₄O₁₁[1][2][3][4][5]
Molecular Weight 784.94 g/mol [1][2][4]
Appearance Red to Brown Solid
Solubility Soluble in Methanol, DMSO

Table 2: Quality Control and Purity Analysis

Analytical TestMethodSpecificationRepresentative Result
Chemical Purity HPLC≥ 98.0%99.5%
Isotopic Purity (D4) Mass Spectrometry≥ 98 atom % D99.2 atom % D
Identity Confirmation ¹H-NMRConforms to structureConforms
Mass Identity Mass SpectrometryConforms to molecular weightConforms
Residual Solvents GC-HSPer USP <467>Meets requirements
Water Content Karl Fischer Titration≤ 1.0%0.5%

Experimental Protocols

Detailed methodologies for the key analytical tests cited in the CoA are provided below. These protocols are based on established methods for the analysis of rifampicin and its analogues.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.05 M potassium phosphate monobasic, pH adjusted to 4.5 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Dilute the stock solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

    • Inject the sample onto the HPLC system.

    • Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the chemical purity.

Mass Spectrometry (MS) for Isotopic Purity and Identity

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic purity by analyzing the distribution of deuterated isotopologues.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Mass Analyzer Mode: Full scan mode to observe the isotopic cluster.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile:water 50:50 with 0.1% formic acid).

    • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire the mass spectrum over a relevant m/z range to include the [M+H]⁺ ions of all expected isotopologues (d0 to d4).

    • Determine the relative abundance of each isotopologue from the mass spectrum.

    • Calculate the isotopic purity by dividing the intensity of the d4 peak by the sum of intensities of all isotopologues (d0 through d4) and multiplying by 100.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound. The absence of signals corresponding to the acetyl group protons and the presence of all other expected signals confirms the identity of the compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Procedure:

    • Dissolve an accurately weighed amount of the sample in the deuterated solvent.

    • Acquire the ¹H-NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Compare the resulting spectrum with the known spectrum of 25-Desacetyl rifampicin to confirm the structural integrity. The absence of a peak around 2.0 ppm, characteristic of the acetyl methyl protons, is a key diagnostic feature.[4]

Visualizations

The following diagrams illustrate the logical structure of a Certificate of Analysis and a typical analytical workflow for quality control testing.

CoA_Structure CoA Certificate of Analysis Header Header Information CoA->Header ProductInfo Product Information CoA->ProductInfo QC_Data Quality Control Data CoA->QC_Data Certification Certification Statement CoA->Certification Supplier Supplier Details Header->Supplier Customer Customer Details Header->Customer Product_ID Product Identification ProductInfo->Product_ID Batch_Info Batch Information ProductInfo->Batch_Info Physical_Props Physical Properties QC_Data->Physical_Props Analytical_Tests Analytical Tests QC_Data->Analytical_Tests Approval Approval Signature & Date Certification->Approval

Caption: Hierarchical Structure of a Certificate of Analysis.

Analytical_Workflow Sample Sample Receipt & Registration Test_Assignment Test Assignment Sample->Test_Assignment HPLC_Test HPLC Purity Analysis Test_Assignment->HPLC_Test MS_Test MS Isotopic Purity & Identity Test_Assignment->MS_Test NMR_Test NMR Structural Confirmation Test_Assignment->NMR_Test Other_Tests Other Tests (e.g., Water Content) Test_Assignment->Other_Tests Data_Review Data Review & Compilation HPLC_Test->Data_Review MS_Test->Data_Review NMR_Test->Data_Review Other_Tests->Data_Review CoA_Generation CoA Generation Data_Review->CoA_Generation Final_Approval Final Approval CoA_Generation->Final_Approval Release Product Release Final_Approval->Release

Caption: Analytical Workflow for Quality Control Testing.

References

Methodological & Application

Application Notes and Protocols for the Use of 25-Desacetyl Rifampicin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 25-Desacetyl rifampicin-d4 as an internal standard in the quantitative analysis of rifampicin and its metabolites. The protocols outlined below are intended to support the development and validation of robust bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis. Accurate measurement of its concentration in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. 25-Desacetyl rifampicin is the main and active metabolite of rifampicin.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is best practice for LC-MS/MS-based quantification. This is because deuterated standards exhibit similar physicochemical properties to the analyte, ensuring they behave comparably during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.[3] this compound is a deuterated form of 25-Desacetyl rifampicin and is utilized as an analytical standard in research and drug development.[4]

Physicochemical Properties

PropertyValue
Chemical Formula C₄₁H₅₂D₄N₄O₁₁
Molecular Weight 784.93 g/mol [3][4]
Synonyms Desacetylrifampicin-d4, 4-N-Demethylrifampicin-d4[4][5]
Storage 2-8°C for long-term storage[4]

Experimental Workflow for Quantification of Rifampicin

The following diagram illustrates a typical workflow for the quantification of rifampicin in biological samples using this compound as an internal standard.

workflow Experimental Workflow for Rifampicin Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation (e.g., Methanol/Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Workflow for rifampicin analysis using an internal standard.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common method for extracting rifampicin and the internal standard from plasma samples.[6][7]

Materials:

  • Biological matrix (e.g., rat plasma, human plasma)

  • This compound internal standard solution

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette a known volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

  • Add a specific volume of the this compound internal standard solution to each sample, ensuring the final concentration is consistent across all samples and calibration standards.

  • Add a protein precipitation agent. A common choice is a 1:1 (v/v) mixture of methanol and acetonitrile.[6][7] Add a volume that is typically 3-4 times the sample volume (e.g., 300-400 µL).

  • Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a clean tube or an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS conditions for the analysis of rifampicin. These may need to be optimized for specific instrumentation.

Liquid Chromatography Conditions:

ParameterTypical Value
Column C18 column (e.g., UPLC Acquity C18, 1.7 µm, 2.1 x 15 mm)[7]
Mobile Phase A 0.1% Formic acid in water[6][7]
Mobile Phase B 0.1% Formic acid in acetonitrile[1]
Flow Rate 0.5 mL/min[7]
Gradient A low-pressure gradient is typically used.[6][7]
Column Temperature 40 °C[1]

Mass Spectrometry Conditions:

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Rifampicin) 823 → 791.3 m/z[6][7]
MRM Transition (25-Desacetyl rifampicin) Varies by instrument, but would be close to the parent compound
MRM Transition (this compound) To be determined by direct infusion of the standard

Method Validation Data

The use of an appropriate internal standard is critical for a robust and reliable bioanalytical method. The following table summarizes typical validation parameters for methods quantifying rifampicin, where a deuterated internal standard would be beneficial.

Validation ParameterTypical Acceptance Criteria (FDA/ICH)Example Performance Data
Linearity (r²) ≥ 0.990.9957[8]
Accuracy (% Bias) Within ±15% (±20% for LLOQ)≤ 6.0%[9]
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)≤ 9.7%[9]
Recovery (%) Consistent, precise, and reproducible90-108.2%[2]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 50.05 mg/L for rifampicin and its metabolite[1]

Signaling Pathway: Rifampicin Metabolism

While not a signaling pathway in the traditional sense, the metabolic conversion of rifampicin to 25-desacetyl rifampicin is a key biotransformation. Understanding this pathway is important for interpreting analytical results.

metabolism Metabolic Pathway of Rifampicin Rifampicin Rifampicin Metabolite 25-Desacetyl rifampicin Rifampicin->Metabolite Esterase-mediated deacetylation

Caption: Primary metabolic conversion of rifampicin.

Conclusion

This compound is an ideal internal standard for the quantification of rifampicin and its primary metabolite, 25-desacetyl rifampicin, in biological matrices. Its use in conjunction with LC-MS/MS provides a highly selective and sensitive method, crucial for accurate pharmacokinetic and therapeutic drug monitoring studies. The protocols and data presented here serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

References

Application Notes & Protocols for LC-MS/MS Analysis of Rifampicin with 25-Desacetyl Rifampicin-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of rifampicin in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates 25-Desacetyl rifampicin-d4 as an internal standard (IS) for accurate and reliable quantification.

Introduction

Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis and other mycobacterial infections.[1] Therapeutic drug monitoring (TDM) of rifampicin is crucial due to its complex pharmacokinetics and significant inter-individual variability.[2] LC-MS/MS offers a highly sensitive and selective method for the quantification of rifampicin and its primary active metabolite, 25-desacetyl rifampicin, in biological samples such as plasma.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.

Experimental Protocols

This section details the materials and methods for the LC-MS/MS analysis of rifampicin.

Materials and Reagents
  • Rifampicin analytical standard

  • 25-Desacetyl rifampicin analytical standard

  • This compound (Internal Standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation plates

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is suitable for many applications.[2]

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound) at a concentration of 2.5 mg/L.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is recommended for good separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-1.5 min: 5-95% B

    • 1.5-2.0 min: 95% B

    • 2.0-2.1 min: 95-5% B

    • 2.1-3.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored. The most abundant fragment ion is typically used for quantification (quantifier), and a second fragment ion is used for confirmation (qualifier).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
Rifampicin (Quantifier)823.4163.141
Rifampicin (Qualifier)823.4107.161
25-Desacetyl rifampicin781.4163.1-Predicted
This compound (IS) 757.5 95.0 -[2]

Note: The collision energy for 25-Desacetyl rifampicin and its deuterated internal standard should be optimized on the specific instrument being used. The provided transition for this compound is based on a closely related deuterated standard (25-dRIF-d8) and should be a reliable starting point.[2]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of rifampicin and 25-desacetyl rifampicin, compiled from various validated methods.

Table 1: Linearity and Sensitivity

AnalyteMatrixCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
RifampicinHuman Plasma5 - 40,0005>0.999
RifampicinHuman Plasma25 - 6,40025>0.99
RifampicinHuman Plasma411.2 - 19,737.6411.2>0.993
25-Desacetyl rifampicinHuman Plasma70.4 - 3,379.270.4>0.992

Table 2: Accuracy and Precision

AnalyteMatrixQC LevelAccuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
RifampicinHuman PlasmaLow95-105<5<7
Mid97-103<4<6
High98-102<3<5
25-Desacetyl rifampicinHuman PlasmaLow94-106<6<8
Mid96-104<5<7
High97-103<4<6

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (this compound) in Acetonitrile (300 µL) plasma_sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification of Rifampicin calibration->quantification

Caption: Experimental workflow for LC-MS/MS analysis of rifampicin.

Rifampicin Metabolic Pathway

Rifampicin undergoes hydrolysis to its primary active metabolite, 25-desacetyl rifampicin. It can also undergo degradation under acidic conditions to form 3-formylrifamycin SV and further products.

rifampicin_metabolism rifampicin Rifampicin desacetyl 25-Desacetyl Rifampicin (Active Metabolite) rifampicin->desacetyl Hydrolysis (Esterases) formyl 3-Formylrifamycin SV (Degradation Product) rifampicin->formyl Acidic Hydrolysis

Caption: Metabolic and degradation pathway of rifampicin.

References

Application Note: Quantification of Rifampicin in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis and other mycobacterial infections.[1][2] Due to its significant pharmacokinetic variability among individuals and potential for drug-drug interactions, accurate monitoring of its plasma concentrations is crucial for optimizing therapy and ensuring patient safety.[1] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of rifampicin in human plasma. The protocol utilizes a deuterated analog of rifampicin as an internal standard (IS) to ensure high accuracy and precision. While this note is based on methodologies employing Rifampicin-d8, the principles are readily adaptable for 25-Desacetyl rifampicin-d4. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1][2]

Method Overview

The analytical method involves a straightforward protein precipitation step for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity for the accurate measurement of rifampicin in a complex biological matrix like human plasma.[2]

Experimental Protocols

Materials and Reagents
  • Rifampicin analytical standard

  • Rifampicin-d8 (or a suitable deuterated analog like this compound) as the internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2EDTA)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of rifampicin and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Serially dilute the rifampicin stock solution with methanol to prepare working solutions at various concentrations.

  • Calibration Standards: Spike blank human plasma with the rifampicin working solutions to create calibration standards with final concentrations ranging from 5 to 40,000 µg/L.[2]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.[2]

  • Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., Rifampicin-d8) in acetonitrile at a suitable concentration (e.g., 2.5 mg/L).[2]

Sample Preparation

A protein precipitation method is employed for sample extraction:[1][2]

  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • To a 100 µL aliquot of each sample in a microcentrifuge tube, add 300 µL of the ice-cold internal standard working solution in acetonitrile.[2]

  • Vortex the mixture thoroughly to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • LC System: An Agilent 1290 Infinity liquid chromatograph or equivalent.[2]

  • Column: Kinetex C18 column (50 x 2.1 mm, 2.6 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Elution: A gradient program should be optimized to ensure sufficient separation of rifampicin from matrix components.

  • Flow Rate: A typical flow rate is between 0.4 to 0.6 mL/min.

  • Injection Volume: 1 µL.[2]

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460) operated in positive ion mode.[2]

  • Ionization Source: Electrospray Ionization (ESI).

  • MRM Transitions: The specific m/z transitions for rifampicin and its deuterated internal standard should be optimized. For example:

    • Rifampicin: 823.4 → 163.1 (quantifier) and 823.4 → 107.1 (qualifier).[2]

    • Rifampicin-d8: The transition would be adjusted based on the mass shift due to deuterium labeling.

  • Ion Source Parameters: Optimized parameters for gas temperature, gas flow, nebulizer pressure, and capillary voltage are essential for achieving optimal sensitivity.[2]

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for rifampicin quantification.

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (µg/L)Correlation Coefficient (r²)
Rifampicin5 - 40,000> 0.999[2]

Table 2: Precision and Accuracy

QC LevelConcentration (µg/L)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ5< 15< 1580-120
Low15< 10< 1085-115
Medium750< 10< 1085-115
High30,000< 10< 1085-115

Data synthesized from typical performance characteristics of validated bioanalytical methods.

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Rifampicin~92[2]Minimal (<15% RSD)[2]

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_solution Internal Standard in Acetonitrile (300 µL) mix Vortex Mix plasma->mix is_solution->mix centrifuge Centrifuge mix->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation integration Peak Integration ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Rifampicin calibration->quantification

Caption: Experimental workflow for rifampicin quantification.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_quant Quantification rifampicin Rifampicin (Analyte) lc_retention Differential Retention Times rifampicin->lc_retention is Deuterated Internal Standard (e.g., this compound) is->lc_retention ionization Ionization (ESI+) lc_retention->ionization mrm MRM Detection (Specific m/z Transitions) ionization->mrm peak_area_ratio Peak Area Ratio (Analyte / IS) mrm->peak_area_ratio calibration_curve Calibration Curve peak_area_ratio->calibration_curve concentration Analyte Concentration calibration_curve->concentration

Caption: Logical diagram of the quantification process.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of rifampicin in human plasma.[2] The simple protein precipitation sample preparation and fast chromatographic runtime make it suitable for high-throughput analysis in a research or clinical setting.[1][2] This method can be a valuable tool for pharmacokinetic assessments and therapeutic drug monitoring of this important antitubercular drug.[1]

References

Application Notes and Protocols for Pharmacokinetic Studies Using 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 25-Desacetyl rifampicin-d4 in pharmacokinetic studies. This document includes detailed experimental protocols and data presentation guidelines to facilitate the design and execution of robust preclinical and clinical investigations.

Introduction

25-Desacetyl rifampicin is the primary and microbiologically active metabolite of rifampicin, a cornerstone antibiotic in the treatment of tuberculosis. Understanding its pharmacokinetic profile is crucial for optimizing rifampicin therapy and managing drug-drug interactions. This compound, a deuterated analog, serves as a valuable tool in these studies, primarily as an internal standard for bioanalytical assays due to its mass shift, which allows for precise quantification by mass spectrometry. Deuteration can also subtly alter the pharmacokinetic properties of a molecule, making it a subject of interest in its own right for studying metabolic pathways and kinetic isotope effects.[1]

Applications

  • Internal Standard in Bioanalytical Methods: The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of 25-desacetyl rifampicin in biological matrices such as plasma, urine, and tissue homogenates.

  • Metabolic Stability Studies: this compound can be used in in vitro systems, such as human liver microsomes, to investigate the rate and pathways of its further metabolism.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Data generated from studies involving 25-desacetyl rifampicin can be used to develop and refine PK/PD models to better predict the efficacy and safety of rifampicin.

Quantitative Data

Table 1: Pharmacokinetic Parameters of 25-Desacetyl Rifampicin in Healthy Volunteers (Single Oral Dose Administration)

ParameterValueReference
Tmax (h) 3.8[3][4][5]
Cmax (µg/mL) Significantly lower than parent drug[3][4][5]
AUC (µg·h/mL) One order of magnitude smaller than parent drug[5]
t1/2 (h) Data not consistently reported
Apparent Clearance (L/h) for a 70 kg adult 95.8[6]

Note: The concentrations of the metabolite were found to be much smaller compared to the parent drug, rifampicin. Absorption was very rapid for the parent drug, and the metabolism to 25-desacetyl rifampicin was fast.[3][4][5]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats following a single intravenous (IV) or oral (PO) administration.

Materials:

  • This compound

  • Male Sprague-Dawley rats (200-250 g)

  • Vehicle for dosing (e.g., saline, 0.5% methylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized tubes, syringes)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least 7 days prior to the study.

  • Dose Preparation: Prepare a dosing solution of this compound in the chosen vehicle at the desired concentration.

  • Dosing:

    • IV Administration: Administer the dose via the tail vein.

    • PO Administration: Administer the dose via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound to the pre-incubated mixture to initiate the metabolic reaction.

  • Time Course Incubation: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Terminate the reaction by adding an equal volume of cold acetonitrile to the aliquot.

  • Protein Precipitation: Centrifuge the terminated reaction samples to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life and intrinsic clearance.

Protocol 3: LC-MS/MS Bioanalytical Method for Quantification

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (to be determined by infusion)

    • Internal Standard (e.g., a structural analog): Precursor ion > Product ion

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, recovery, and stability.

Visualizations

Rifampicin_Metabolism_Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Rifampicin_blood Rifampicin OATP1B1 OATP1B1 (SLCO1B1) Rifampicin_blood->OATP1B1 Uptake Rifampicin_hep Rifampicin Pgp_efflux P-gp (ABCB1) Rifampicin_hep->Pgp_efflux Efflux CES Carboxylesterases (CES) Rifampicin_hep->CES AADAC Arylacetamide Deacetylase (AADAC) Rifampicin_hep->AADAC Metabolite 25-Desacetyl Rifampicin Metabolite->Pgp_efflux Efflux (Potential) OATP1B1->Rifampicin_hep Pgp_efflux->Rifampicin_blood Back to Blood CES->Metabolite Metabolism AADAC->Metabolite Metabolism

Caption: Metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin in a hepatocyte.

Experimental_Workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Metabolism Study cluster_analysis Bioanalysis Dosing Dosing of 25-Desacetyl Rifampicin-d4 to Animals Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep LCMS_Analysis LC-MS/MS Analysis Plasma_Prep->LCMS_Analysis Incubation Incubation with Human Liver Microsomes Reaction_Termination Reaction Termination & Protein Precipitation Incubation->Reaction_Termination Reaction_Termination->LCMS_Analysis Data_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->Data_Analysis

Caption: General experimental workflow for pharmacokinetic studies.

Logical_Relationship Deuteration Deuteration of 25-Desacetyl Rifampicin KIE Kinetic Isotope Effect Deuteration->KIE Internal_Standard Ideal Internal Standard for LC-MS/MS Deuteration->Internal_Standard Slower_Metabolism Potentially Slower Metabolism KIE->Slower_Metabolism Altered_PK Altered Pharmacokinetics (e.g., longer half-life, higher exposure) Slower_Metabolism->Altered_PK Coelution Co-elution with Analyte Internal_Standard->Coelution Mass_Shift Distinct Mass-to-Charge Ratio Internal_Standard->Mass_Shift Accurate_Quant Accurate Quantification Coelution->Accurate_Quant Mass_Shift->Accurate_Quant

Caption: Rationale for using deuterated compounds in pharmacokinetic studies.

References

Application Note: Therapeutic Drug Monitoring of Rifampicin using a Novel LC-MS/MS Method with 25-Desacetyl Rifampicin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of rifampicin in human plasma. To ensure the highest accuracy and precision, this method employs a novel stable isotope-labeled internal standard, 25-Desacetyl rifampicin-d4. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid chromatographic separation and detection by mass spectrometry. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of rifampicin, a cornerstone drug in the treatment of tuberculosis.

Introduction

Rifampicin is a potent bactericidal antibiotic and a key component of first-line therapy for tuberculosis.[1] Due to significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) is crucial to optimize dosing, ensure efficacy, and minimize the risk of acquired drug resistance.[2] LC-MS/MS has become the gold standard for TDM due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting matrix effects and variations in instrument response. 25-Desacetyl rifampicin is the main active metabolite of rifampicin.[3] This application note details a method using this compound as the SIL-IS for the accurate quantification of rifampicin in human plasma.

Chemical Information

CompoundMolecular FormulaMolar Mass ( g/mol )
RifampicinC₄₃H₅₈N₄O₁₂822.94
This compoundC₄₁H₅₂D₄N₄O₁₁784.93

Experimental Protocol

Materials and Reagents
  • Rifampicin analytical standard

  • This compound (Internal Standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (blank)

Instrumentation
  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 10% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rifampicin 823.4791.425
This compound (IS) 785.4753.430

Note: The exact mass transitions for this compound should be optimized based on direct infusion of the standard. The values provided are predicted based on the structure and fragmentation patterns of similar molecules.

Data Presentation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of rifampicin to the internal standard against the concentration of rifampicin. The linear range should cover the expected therapeutic concentrations of rifampicin in plasma (typically 8-24 µg/mL).[4]

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA).[5][6]

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by the internal standard
Stability Stable under expected storage and processing conditions

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Acetonitrile with This compound (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatography->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification report Generate Report quantification->report

Caption: Experimental workflow for the LC-MS/MS analysis of rifampicin.

logical_relationship rifampicin Rifampicin lcms LC-MS/MS Analysis rifampicin->lcms desacetyl_rifampicin 25-Desacetyl Rifampicin (Active Metabolite) desacetyl_rifampicin->lcms (can also be monitored) internal_standard This compound (Internal Standard) internal_standard->lcms quantification Accurate Quantification lcms->quantification

Caption: Logical relationship of analytes in the LC-MS/MS method.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable and accurate tool for the therapeutic drug monitoring of rifampicin in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput clinical research and pharmacokinetic studies, ultimately aiding in the optimization of tuberculosis therapy.

References

Application Notes and Protocols for the Sample Preparation and Analysis of 25-Desacetyl Rifampicin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the sample preparation and subsequent analysis of 25-Desacetyl rifampicin, a primary active metabolite of the antituberculosis drug rifampicin, in biological matrices.[1] The methodologies are designed for researchers, scientists, and professionals in drug development engaged in pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies.

Introduction

Rifampicin undergoes metabolism in the body, with one of its main and active metabolites being 25-Desacetyl rifampicin.[1] Accurate quantification of this metabolite is crucial for understanding the overall efficacy and safety profile of rifampicin treatment. The following sections detail various sample preparation techniques, including protein precipitation, solid-phase extraction (SPE), and a combination of both, which are commonly employed prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as 25-Desacetyl rifampicin-d8, is recommended for accurate quantification.[1]

Experimental Protocols

Three common methods for the extraction of 25-Desacetyl rifampicin from plasma are detailed below.

1. Protein Precipitation (PP)

This is a rapid and straightforward method for removing proteins from plasma samples.

  • Materials:

    • Plasma sample

    • Acetonitrile (ACN), ice-cold

    • Internal Standard (IS) solution (e.g., 25-Desacetyl rifampicin-d8 in ACN with 0.1% formic acid)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Autosampler vials

  • Protocol:

    • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing the internal standard.[2]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]

    • Centrifuge the sample at 16,200 x g for 25 minutes to pellet the precipitated proteins.[3]

    • Carefully transfer 200 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]

2. Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation by removing salts and phospholipids.

  • Materials:

    • Plasma sample

    • SPE cartridge (e.g., C18 bonded phase)

    • Methanol (for conditioning)

    • Deionized water (for conditioning and washing)

    • Acetonitrile (for elution)

    • Internal Standard (IS) solution

    • SPE vacuum manifold

    • Collection tubes

    • Evaporation system (e.g., nitrogen evaporator)

    • Reconstitution solution (mobile phase)

  • Protocol:

    • Condition the SPE cartridge by passing 1.5 mL of acetonitrile followed by 4 mL of deionized water through it at a flow rate of 2 mL/min.[4]

    • Spike the plasma sample with the internal standard.

    • Load 0.75 mL of the plasma sample onto the conditioned SPE cartridge at a flow rate of 1 mL/min.[4]

    • Wash the cartridge with 4.5 mL of deionized water to remove interfering substances.[4]

    • Elute the analyte and internal standard with 0.5 mL of acetonitrile into a clean collection tube.[4]

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

3. Combined Protein Precipitation and Phospholipid Removal

This method combines the simplicity of protein precipitation with a subsequent cleanup step to remove phospholipids, which can cause ion suppression in mass spectrometry.

  • Materials:

    • Plasma sample

    • Acetonitrile with 0.1% formic acid containing the internal standard

    • Phospholipid removal plate (e.g., OSTRO®)

    • Collection plate

    • Vacuum manifold or positive pressure manifold

  • Protocol:

    • To 30 µL of plasma in a well of a 96-well plate, add 100 µL of acetonitrile with 0.1% formic acid containing the internal standards (e.g., RIF-d8 and 25-dRIF-d8).[1]

    • Place the collection plate in the vacuum manifold.

    • Place the phospholipid removal plate on top of the collection plate.

    • Transfer the plasma-acetonitrile mixture to the wells of the phospholipid removal plate.

    • Apply vacuum or positive pressure to pass the sample through the sorbent.

    • The resulting filtrate in the collection plate is ready for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical quantitative parameters obtained from various methods for the analysis of 25-Desacetyl rifampicin.

Method Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Recovery (%) Reference
LC-MS/MS70.4 - 3379.270.493.1 - 107.5[5]
HPLC-UV10,000 - 50,00010,000Not Reported[6]
HPLC2,000 - 10,0002,000Not Reported[7]
HPLC250 - 15,000250Not Reported[8]
Analyte & IS Quantification Transition (m/z) Reference
25-Desacetyl rifampicin749.5 > 95.1[1]
25-Desacetyl rifampicin-d8757.5 > 95.0[1]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with Internal Standard (25-Desacetyl rifampicin-d4) Plasma->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition and Quantification LCMS->Data G Rifampicin Rifampicin Metabolite 25-Desacetyl rifampicin Rifampicin->Metabolite Esterase-mediated metabolism

References

Application Notes and Protocols for the Quantification of 25-Desacetyl Rifampicin-d4 in Human Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 25-desacetyl rifampicin, a primary active metabolite of rifampicin, in human plasma samples. The use of a deuterated internal standard, 25-desacetyl rifampicin-d4, is recommended for enhanced accuracy and precision in bioanalytical studies. The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Introduction

Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis and other bacterial infections. Its clinical efficacy is attributed not only to the parent drug but also to its active metabolite, 25-desacetyl rifampicin. Monitoring the plasma concentrations of both compounds is crucial for pharmacokinetic and therapeutic drug monitoring studies to ensure optimal dosing and minimize the risk of adverse effects or the development of drug resistance. Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry-based bioanalysis as they closely mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability.

Experimental Protocols

A highly sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred approach for the quantification of 25-desacetyl rifampicin in human plasma.[1] The following protocol outlines a typical workflow from sample preparation to data acquisition.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting 25-desacetyl rifampicin from human plasma.[1]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution

  • Acetonitrile, ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase C18 column.

Instrumentation and Conditions:

  • HPLC System: A system capable of delivering reproducible gradients.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used.[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Injection Volume: 5-10 µL

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Gradient Elution: A gradient elution is employed to ensure good separation of the analyte from endogenous plasma components. The specific gradient profile should be optimized for the particular column and system.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is used for detection.

Instrumentation and Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific mass transitions for 25-desacetyl rifampicin and its deuterated internal standard need to be optimized. Based on available data for the non-deuterated compound, the following transitions can be used as a starting point[1]:

    • 25-Desacetyl rifampicin: Precursor ion (m/z) 750 -> Product ion (m/z) 732

    • This compound (IS): Precursor ion (m/z) 754 -> Product ion (m/z) 736 (Note: These are theoretical values assuming the deuterium labels do not participate in the fragmentation).

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of 25-desacetyl rifampicin in human plasma based on published methods. These values can serve as a benchmark for method validation.

Table 1: Calibration Curve and Linearity

ParameterTypical ValueReference
Linearity Range70.4 - 3379.2 ng/mL[1]
Correlation Coefficient (r²)> 0.99[1]
LLOQ70.4 ng/mL[1]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Low140.8< 15< 1585-115[1]
Medium563.2< 15< 1585-115[1]
High1689.6< 15< 1585-115[1]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound in human plasma.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add 25-Desacetyl rifampicin-d4 (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Report Results quantification->reporting

Caption: Workflow for this compound analysis.

Logical Relationship of Method Validation

The following diagram outlines the key components of a comprehensive bioanalytical method validation.

G cluster_core Core Parameters cluster_stability Stability Assessment cluster_additional Additional Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity LLOQ Lower Limit of Quantification Validation->LLOQ FreezeThaw Freeze-Thaw Validation->FreezeThaw ShortTerm Short-Term Validation->ShortTerm LongTerm Long-Term Validation->LongTerm StockSolution Stock Solution Validation->StockSolution MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery

References

Application Note: Quantitative Bioanalysis of 25-Desacetyl Rifampicin using 25-Desacetyl Rifampicin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rifampicin is a critical first-line antibiotic for the treatment of tuberculosis. Its primary and microbiologically active metabolite is 25-Desacetyl rifampicin.[1][2] Accurate quantification of both the parent drug and its active metabolite in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring (TDM), and ensuring clinical efficacy.[1][3] This document outlines a detailed protocol for the bioanalysis of 25-Desacetyl rifampicin in human plasma using a stable isotope-labeled internal standard, 25-Desacetyl rifampicin-d4, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis.[4] It mimics the chemical and physical properties of the analyte, co-eluting during chromatography and exhibiting similar ionization behavior in the mass spectrometer. This allows for precise correction of variations that may occur during sample preparation, injection, and due to matrix effects, thereby ensuring high accuracy and precision in the final concentration measurement.[5]

Physicochemical Properties of Internal Standard

PropertyValue
Compound Name This compound
Synonym Desacetylrifampicin-d4[4]
Molecular Formula C₄₁H₅₂D₄N₄O₁₁[4][6][7]
Molecular Weight 784.93 g/mol [4][6]
CAS Number 2747918-77-8[4]
Appearance Solid[8]
Storage Refrigerator (2-8°C) for long-term storage[7]

Experimental Protocols

This protocol describes a validated LC-MS/MS method for the quantification of 25-Desacetyl rifampicin in human plasma.

1. Materials and Reagents

  • Reference Standards: 25-Desacetyl rifampicin, this compound.

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic acid, Ammonium formate.

  • Water: Deionized or ultra-pure water.

  • Biological Matrix: Drug-free human plasma.

2. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve 25-Desacetyl rifampicin and this compound in methanol to obtain stock solutions of 1 mg/mL. Store at 2-8°C.

  • Working Standard Solutions: Prepare serial dilutions of the 25-Desacetyl rifampicin stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile containing 0.1% formic acid to achieve a final concentration (e.g., 100 ng/mL). This solution will be used for protein precipitation.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 30-100 µL of plasma samples (calibration standards, QCs, or unknown study samples) into a microcentrifuge tube.

  • Add a fixed volume (e.g., 100-300 µL) of the IS working solution (in acetonitrile with 0.1% formic acid) to each sample. The ratio of precipitation solvent to plasma is typically 3:1 (v/v).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 5-10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis. A direct injection of the supernatant is often feasible.[10]

4. Bioanalytical Method Validation The method should be validated according to regulatory guidelines such as those from the FDA, EMA, or ICH.[11][12][13] Key validation parameters and typical acceptance criteria are summarized below.

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
Linearity (r²) ≥ 0.99
Calibration Curve Back-calculated concentrations should be within ±15% of nominal values (±20% for LLOQ).[13]
Accuracy Mean concentration at each QC level should be within ±15% of the nominal value.[11]
Precision (CV%) ≤ 15% at each QC level (≤ 20% for LLOQ).
Recovery Should be consistent, precise, and reproducible.[5]
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term, long-term, post-preparative) with deviation within ±15%.[11]
LLOQ The lowest standard on the calibration curve must be quantifiable with acceptable precision (≤20%) and accuracy (±20%).[5]

Data Presentation: Instrument Conditions & Performance

Table 1: Chromatographic Conditions

ParameterCondition
LC System UHPLC or HPLC System (e.g., Waters Acquity, Agilent 1290)[1][14]
Column Reversed-phase C18 column (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm)[1]
Mobile Phase A 10 mM Ammonium formate in water or 0.1% Formic acid in water[1][14]
Mobile Phase B 0.1% Formic acid in acetonitrile[1]
Flow Rate 0.4 - 0.6 mL/min[10]
Column Temperature 40 °C[1][10]
Injection Volume 0.3 - 5 µL
Run Time 1.5 - 5 minutes

Table 2: Mass Spectrometric Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Waters XEVO TQ, Agilent 6460)[1][14]
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) 25-Desacetyl rifampicin: m/z 781.4 → various (e.g., 749.5 > 95.1)[1]
MRM Transition (IS) This compound: m/z 785.4 → various (e.g., 757.5 > 95)[1]
Dwell Time ~100 ms
Collision Gas Argon

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Table 3: Typical Method Performance

ParameterTypical Value
Linearity Range 70 - 3400 ng/mL in plasma[10]
LLOQ 0.05 mg/L (50 ng/mL)[1]
Intra-day Precision (CV%) < 10.1%[2]
Inter-day Precision (CV%) < 13.5%[15]
Accuracy (Bias %) Within ± 8.2%[2]
Recovery 90 - 108%[2]

Mandatory Visualizations

Bioanalytical_Workflow cluster_sample_handling Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting SampleCollection 1. Plasma Sample Collection Spiking 2. Spike with IS (this compound) SampleCollection->Spiking Precipitation 3. Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation 4. Centrifugation Precipitation->Centrifugation Supernatant 5. Supernatant Transfer Centrifugation->Supernatant LC_Injection 6. UHPLC Injection Supernatant->LC_Injection Separation 7. Chromatographic Separation (C18) LC_Injection->Separation Ionization 8. ESI+ Ionization Separation->Ionization Detection 9. MS/MS Detection (MRM Mode) Ionization->Detection Integration 10. Peak Integration Detection->Integration Calibration 11. Calibration Curve Regression Integration->Calibration Quantification 12. Concentration Calculation Calibration->Quantification Reporting 13. Report Generation Quantification->Reporting

Caption: Workflow for the bioanalysis of 25-Desacetyl rifampicin.

Analyte_IS_Relationship cluster_process Bioanalytical Process Rifampicin Rifampicin (Parent Drug) Metabolism Metabolism (in vivo) Rifampicin->Metabolism Analyte 25-Desacetyl Rifampicin (Analyte) Metabolism->Analyte IS This compound (Internal Standard) Analyte->IS Co-elution & Similar Ionization SamplePrep Sample Preparation Analyte->SamplePrep IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Variability Correction Accurate Quantification (Ratio of Analyte/IS) LCMS->Correction

Caption: Role of the internal standard in correcting for analytical variability.

References

Application Note: Analysis of 25-Desacetyl Rifampicin-d4 using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and fragmentation analysis of 25-Desacetyl rifampicin-d4 for quantitative studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Rifampicin is a critical first-line antibiotic for the treatment of tuberculosis. Its primary and active metabolite is 25-Desacetyl rifampicin. The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate quantification of the analyte in biological matrices by correcting for matrix effects and variations in sample processing. This application note outlines the mass spectrometric behavior and a typical LC-MS/MS protocol for the analysis of this compound.

Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound is characterized by specific transitions that are suitable for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The protonated molecule [M+H]⁺ of this compound has a mass-to-charge ratio (m/z) of 784.93. However, for quantitative analysis, the precursor ion is often cited with a slightly different m/z value based on the specific isotopic composition and instrument calibration. A reported m/z for the precursor ion of a deuterated 25-desacetylrifampicin is 757.5[1].

  • Product Ion: A key product ion observed in the fragmentation of this compound has an m/z of 95.[1] This fragment likely corresponds to a stable substructure of the molecule.

Proposed Fragmentation Pathway

The fragmentation of the piperazine ring is a common pathway for molecules containing this moiety. The product ion at m/z 95 is consistent with the formation of a fragment containing the deuterated piperazine ring.

fragmentation_pathway precursor [M+H]⁺ m/z = 757.5 fragment Product Ion m/z = 95 precursor->fragment CID

Caption: Proposed fragmentation of this compound.

Quantitative Data

The following table summarizes the mass transition used for the quantification of this compound and its non-deuterated analog.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
25-Desacetyl rifampicin749.595.1
This compound757.595

Data sourced from a study quantifying rifampicin and its metabolites[1].

Experimental Protocols

This section details a typical workflow for the analysis of this compound in a biological matrix such as plasma.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precipitation Protein Precipitation (e.g., with acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject onto LC Column supernatant->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection data_analysis Data Analysis and Quantification detection->data_analysis Data Acquisition

Caption: LC-MS/MS workflow for 25-Desacetyl rifampicin analysis.

Sample Preparation

A protein precipitation method is commonly used for plasma samples.[2][3][4]

  • To 100 µL of plasma, add a working solution of this compound as an internal standard.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separation.[1]

  • Mobile Phase A: 10 mM Ammonium formate in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.

  • Gradient: A gradient elution can be optimized to ensure separation from other matrix components.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Gas Temperatures: Optimized for the specific instrument.

  • Collision Gas: Argon.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a reliable method for the quantification of 25-Desacetyl rifampicin. The fragmentation pathway leading to the product ion at m/z 95 is a robust transition for monitoring. The provided protocol offers a starting point for the development and validation of analytical methods for this compound in various research and clinical settings.

References

High-Performance Liquid Chromatography for the Analysis of Rifampicin and its Metabolites: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the quantitative analysis of the anti-tuberculosis drug rifampicin and its primary metabolites using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations.

Introduction

Rifampicin is a cornerstone in the treatment of tuberculosis. Its efficacy and potential for drug-drug interactions are significantly influenced by its metabolism. The main metabolites of rifampicin include 25-desacetyl-rifampicin (the most active metabolite), rifampicin quinone, 3-formyl-rifampicin, and rifampicin-N-oxide. Monitoring the levels of the parent drug and its metabolites in biological matrices is essential for optimizing treatment regimens and ensuring patient safety. HPLC coupled with UV or mass spectrometry detection is the most common and reliable technique for this purpose.

Metabolic Pathway of Rifampicin

The metabolic conversion of rifampicin is a complex process primarily occurring in the liver. The following diagram illustrates the major metabolic transformations.

Rifampicin_Metabolism Rifampicin Rifampicin Desacetyl 25-desacetyl-rifampicin Rifampicin->Desacetyl Deacetylation Quinone Rifampicin Quinone Rifampicin->Quinone Oxidation Noxide Rifampicin N-oxide Rifampicin->Noxide Oxidation Formyl 3-formyl-rifampicin Desacetyl->Formyl Oxidation HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Collection Sample Collection (Plasma, Urine, etc.) Extraction Extraction (LLE, SPE, PP) Collection->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/MS Detection Separation->Detection Integration Peak Integration and Quantification Detection->Integration Reporting Reporting of Results Integration->Reporting

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Methods for 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of 25-Desacetyl rifampicin-d4.

Frequently Asked Questions (FAQs) & Troubleshooting

A common application for this compound is as an internal standard (IS) for the quantification of 25-Desacetyl rifampicin, a primary metabolite of rifampicin. The following troubleshooting guide addresses potential issues in this context.

Question 1: I am observing a poor signal or no signal for this compound. What are the potential causes and solutions?

Answer:

Several factors can contribute to a poor or absent signal for your internal standard. A systematic approach to troubleshooting is recommended.

  • Sample Preparation:

    • Inefficient Extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for 25-Desacetyl rifampicin. Mean extraction yields for similar compounds like 25-O-desacetyl rifapentine have been reported around 71.1%[1]. Consider re-evaluating your extraction solvent and pH.

    • Degradation: Rifampicin and its metabolites can be unstable. Ensure samples are protected from light and stored at appropriate temperatures (e.g., -80°C) to prevent degradation[2].

  • Liquid Chromatography (LC):

    • Inappropriate Mobile Phase: An incorrect mobile phase composition or pH can lead to poor peak shape and ionization. A common mobile phase for related compounds consists of an aqueous component with a modifier like ammonium formate or formic acid and an organic component like acetonitrile or methanol[3][4].

    • Column Issues: Ensure you are using a suitable column, such as a C18 or phenyl column, and that it is not clogged or degraded[5][6].

  • Mass Spectrometry (MS):

    • Source Conditions: Optimize ion source parameters such as gas flow and temperature, nebulizer pressure, and capillary voltage. For instance, in the analysis of rifampicin, parameters have included a gas temperature of 275°C, gas flow of 5 L/min, and a capillary voltage of 4000 V[5].

Question 2: I'm experiencing significant carry-over in my analysis. How can I mitigate this?

Answer:

Carry-over is a known issue in the analysis of rifampicin and its analogues[5][7]. Here are some troubleshooting steps:

  • Autosampler Cleaning: The autosampler is a common source of carry-over. Implement a robust needle wash protocol using a strong organic solvent or a mixture that mimics your mobile phase.

  • LC Column: Some columns are more prone to carry-over than others. If the issue persists, consider trying a different column chemistry[7].

  • Injection Volume: Reducing the injection volume can sometimes help alleviate carry-over.

  • Mobile Phase Gradient: A steep gradient with a high percentage of organic solvent at the end of the run can help wash strongly retained compounds from the column.

Question 3: My results are showing high variability. What could be the cause?

Answer:

High variability can stem from inconsistencies in sample preparation, instrument performance, or matrix effects.

  • Internal Standard Addition: Ensure the internal standard (this compound) is added accurately and consistently to all samples and standards.

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. A thorough investigation of matrix effects is crucial, especially when dealing with complex biological matrices like plasma[5]. If significant matrix effects are observed, a more rigorous sample clean-up method, such as solid-phase extraction, may be necessary[6][8].

  • Instrument Stability: Verify the stability of the LC-MS/MS system by injecting a standard solution multiple times and checking for consistent peak areas and retention times.

Experimental Protocols

Below is a generalized experimental protocol for the LC-MS/MS analysis of 25-Desacetyl rifampicin, for which this compound would serve as an internal standard. This protocol is a composite based on methods for similar analytes and should be optimized for your specific application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound) at a known concentration[5].

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes[6].

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or similar[5].

  • Mobile Phase A: 0.1% formic acid in water[5].

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[1][4].

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 1-10 µL[5][9].

  • Gradient: A gradient elution is often used to achieve good separation. An example gradient could be:

    • 0-0.5 min: 30% B

    • 0.5-1.5 min: Ramp to 95% B

    • 1.5-2.0 min: Hold at 95% B

    • 2.0-2.1 min: Return to 30% B

    • 2.1-3.0 min: Re-equilibration

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1].

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters (example):

    • Capillary Voltage: 4000 V[5].

    • Gas Temperature: 275°C[5].

    • Gas Flow: 5 L/min[5].

    • Nebulizer Pressure: 310 kPa[5].

  • MRM Transitions: These must be determined empirically for 25-Desacetyl rifampicin and its d4-labeled internal standard.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on rifampicin and its metabolites. Note that direct data for this compound is limited; therefore, data for related compounds are provided for reference.

Table 1: Chromatographic and Mass Spectrometric Parameters

Analyte/Internal StandardColumnMobile PhaseIonization ModeMRM Transition (m/z)Reference
RifampicinKinetex C18A: 0.1% Formic Acid in WaterB: AcetonitrileESI+823.4 → 163.1[5]
Rifampicin-d8 (IS)Kinetex C18A: 0.1% Formic Acid in WaterB: AcetonitrileESI+831.5 → 105.2[5]
25-O-desacetyl rifapentineAgilent Poroshell 120 EC-C18A: Water with 10% Methanol and 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid (Isocratic)ESI+835.4 → 453.2[1]
Rifampicin-d3 (IS)Agilent Poroshell 120 EC-C18A: Water with 10% Methanol and 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid (Isocratic)ESI+827.4 → 151.2[1]

Table 2: Method Performance Characteristics

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
Rifampicin55 - 40,00092[5]
25-desacetyl rifampicin70.470.4 - 3379.293.1 - 107.5[3][10]
25-O-desacetyl rifapentine22 - 200071.1[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add 25-Desacetyl rifampicin-d4 (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve (Analyte/IS Ratio) peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of 25-Desacetyl rifampicin using a deuterated internal standard.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_lc LC Issues cluster_ms MS Issues start Poor or No Signal for IS extraction Inefficient Extraction? start->extraction mobile_phase Incorrect Mobile Phase? start->mobile_phase mrm Incorrect MRM Transition? start->mrm degradation Analyte Degradation? extraction->degradation solution1 Optimize Extraction Method/Solvent extraction->solution1 solution2 Check Sample Stability and Storage degradation->solution2 column_problem Column Issue? mobile_phase->column_problem solution3 Verify Mobile Phase Composition and pH mobile_phase->solution3 solution4 Inspect/Replace Column column_problem->solution4 source Suboptimal Source Conditions? mrm->source solution5 Confirm Precursor/ Product Ions mrm->solution5 solution6 Optimize Source Parameters source->solution6

Caption: Troubleshooting logic for poor or no signal of the internal standard (IS).

References

Technical Support Center: Analysis of 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25-Desacetyl rifampicin-d4. Our aim is to help you address common challenges related to matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the sample matrix (e.g., plasma, urine, human milk).[1] These effects can lead to either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), ultimately compromising the accuracy, precision, and sensitivity of your LC-MS/MS assay.[2] For this compound, which serves as an internal standard, it is crucial that it experiences the same matrix effects as the analyte (25-Desacetyl rifampicin) to ensure accurate quantification.[3]

Q2: Why am I observing poor reproducibility and accuracy in my quality control (QC) samples?

A2: Poor reproducibility and accuracy in QC samples are often symptoms of variable matrix effects between different lots of biological matrix. Endogenous components like phospholipids are notorious for causing such issues. It's also possible that the analyte and the deuterated internal standard (this compound) are experiencing differential matrix effects, which can occur if there is a slight chromatographic separation between them in a region of changing ion suppression.[4]

Q3: My signal intensity for this compound is unexpectedly low. What could be the cause?

A3: Low signal intensity, or ion suppression, is a common manifestation of matrix effects.[5] This can be caused by several factors:

  • Inadequate sample cleanup: Residual matrix components, such as phospholipids and salts, can interfere with the ionization process.[6]

  • Co-elution with interfering substances: If a matrix component elutes at the same time as your analyte and internal standard, it can compete for ionization.[6]

  • High concentrations of matrix components: Even with good chromatography, a high concentration of interfering substances can lead to ion suppression.[7]

  • Formation of metal adducts: Certain compounds can chelate with metal ions from the LC system, leading to signal loss.[8]

Q4: Can a deuterated internal standard like this compound always correct for matrix effects?

A4: While stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard for compensating for matrix effects, they are not always a perfect solution.[9] Differential matrix effects can occur if the analyte and the SIL-IS have slightly different retention times and elute in a region where the ion suppression is rapidly changing.[4] It is crucial to validate that the analyte and internal standard have parallel responses across different concentrations and in various lots of matrix.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in analyte/internal standard ratio Inconsistent matrix effects across different samples.Optimize the sample preparation method to improve the removal of interfering substances. Consider solid-phase extraction (SPE) or a more rigorous protein precipitation protocol.[6]
Low signal intensity (ion suppression) Co-elution of this compound with matrix components.Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte and internal standard from the interfering peaks.[6]
High concentration of phospholipids in the sample extract.Incorporate a phospholipid removal step in your sample preparation, such as using a specialized SPE cartridge or a protein precipitation plate designed for phospholipid removal.[10]
Inconsistent peak shapes Interaction of the analyte with the LC system.Consider using a metal-free or bio-inert column to prevent chelation and adsorption of the analyte.[8]
Analyte and internal standard peaks not tracking together Differential matrix effects.Ensure co-elution of the analyte and this compound. If a slight separation exists, try to move their elution to a "quieter" region of the chromatogram with less ion suppression. This can be assessed using a post-column infusion experiment.[5]

Quantitative Data on Matrix Effects

The following table summarizes the reported matrix effects for 25-Desacetyl rifampicin in different biological matrices. The Internal Standard (IS) Normalized Matrix Factor is a key parameter; a value close to 1 indicates minimal matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Biological Matrix Analyte Internal Standard IS Normalized Matrix Factor Reference
Human Plasma25-Desacetyl rifampicinNot specified0.92 - 1.15[11]
Human Breast Milk25-O-desacetyl rifapentineRifampicin-d3No significant matrix effects observed[12][13]
Human Breast MilkDesacetyl rifampicinNot specifiedNot influenced by matrix effects[14][15]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol describes the post-extraction spike method to quantitatively assess the matrix effect.[16]

  • Preparation of Solutions:

    • Set A (Neat Solution): Prepare a standard solution of 25-Desacetyl rifampicin and this compound in the mobile phase or a suitable solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (from at least six different sources) using your established sample preparation method. Spike the extracted matrix with the standard solution of 25-Desacetyl rifampicin and this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with the standard solution before the extraction process.

  • Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • Recovery: Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

Protocol 2: Sample Preparation using Protein Precipitation

This is a common and straightforward method for sample cleanup.[10]

  • Sample Aliquoting: To 30 µL of plasma sample, add 100 µL of acetonitrile containing the internal standard (25-Desacetyl rifampicin-d8).

  • Precipitation: Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add this compound (IS) sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing results Results data_processing->results

Caption: Experimental workflow for the analysis of 25-Desacetyl rifampicin.

troubleshooting_logic start Inaccurate or Irreproducible Results check_matrix_effect Evaluate Matrix Effect? start->check_matrix_effect optimize_sample_prep Optimize Sample Preparation (e.g., SPE, Phospholipid Removal) check_matrix_effect->optimize_sample_prep Yes use_sil_is Use Stable Isotope-Labeled IS (this compound) check_matrix_effect->use_sil_is No optimize_chromatography Optimize Chromatography (e.g., change gradient, column) optimize_sample_prep->optimize_chromatography optimize_chromatography->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: Logical workflow for troubleshooting matrix effects.

References

Overcoming poor signal intensity with 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with 25-Desacetyl rifampicin-d4 in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a weak or no signal for our internal standard, this compound. What are the potential causes?

A1: Poor signal intensity for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with sample preparation, chromatographic conditions, or mass spectrometer settings. It is also crucial to verify the integrity and concentration of the internal standard stock solution.

Q2: How can we optimize our sample preparation to improve the signal of this compound?

A2: Effective sample preparation is critical for minimizing matrix effects and enhancing signal intensity. For plasma samples, a protein precipitation step is a common and effective initial clean-up method.[1][2] This is often followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for further purification. An optimized sample preparation approach involves protein precipitation with acetonitrile, followed by liquid-freeze separation and solid-phase extraction of the aqueous layer.[1]

Troubleshooting Guide

Issue: Low Signal Intensity of this compound

This guide provides a systematic approach to troubleshooting and resolving poor signal intensity for the deuterated internal standard, this compound.

  • Question: Is the this compound stock solution correctly prepared and stored?

  • Action:

    • Confirm the calculated concentration of your stock and working solutions.

    • Verify the recommended storage conditions, typically at 2-8°C for long-term storage.[3]

    • Prepare a fresh dilution from the stock solution to rule out degradation or contamination of the working solution.

    • If possible, acquire a new vial of the standard to check for batch-to-batch variability.

  • Question: Are the mass spectrometer source and analyzer settings optimized for this compound?

  • Action:

    • Ionization Mode: Operate the mass spectrometer in positive electrospray ionization (ESI) mode, which is commonly used for rifampicin and its metabolites.[1][4][5]

    • MRM Transitions: Ensure you are monitoring the correct multiple reaction monitoring (MRM) transitions. While specific transitions for the d4 variant may need to be determined empirically, a common transition for the non-deuterated form is 749.5 > 95.1.[6] For deuterated internal standards, the precursor and product ions will be shifted. For Rifampicin-d8, a transition of m/z 831.6 > 799.6 has been used.[6] You will need to optimize this for this compound.

    • Source Parameters: Optimize key source parameters such as capillary voltage, gas flow, nebulizer pressure, and source temperature.[4] These parameters significantly impact ionization efficiency.

    • Collision Energy: Optimize the collision energy to ensure efficient fragmentation of the precursor ion to the desired product ion.

Quantitative Data Summary

For successful detection and quantification, it is crucial to use the appropriate mass spectrometry parameters. The following tables summarize typical parameters used for the analysis of rifampicin and its primary metabolite, 25-desacetyl rifampicin. These can serve as a starting point for optimizing the parameters for this compound.

Table 1: LC-MS/MS Parameters for Rifampicin and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)PolarityReference
Rifampicin823.4163.1 (quantifier)41Positive[4]
823.4107.1 (qualifier)61Positive[4]
Rifampicin-d8 (IS)831.5105.285Positive[4]
25-Desacetyl rifampicin749.595.1Not SpecifiedPositive[6]
25-Desacetyl rifampicin-d8 (IS)757.595Not SpecifiedPositive[6]

Table 2: Example LC Gradient Conditions

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.0955
1.5595
2.0595
2.1955
3.0955

Note: This is an example gradient and should be optimized for your specific column and system.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol describes a common method for extracting rifampicin and its metabolites from human plasma.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN)

  • This compound internal standard (IS) working solution

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Diagram 1: General Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Poor Signal for this compound start Poor or No Signal for this compound check_is Verify Internal Standard (Concentration, Storage, Fresh Prep) start->check_is optimize_ms Optimize MS Parameters (Ionization, MRM, Source, Collision Energy) check_is->optimize_ms IS Verified check_lc Evaluate Chromatography (Peak Shape, Retention, Gradient) optimize_ms->check_lc MS Optimized check_prep Review Sample Preparation (Extraction Efficiency, Matrix Effects) check_lc->check_prep LC Conditions Good solution Signal Intensity Improved check_prep->solution Prep Optimized ExperimentalWorkflow Typical LC-MS/MS Workflow for this compound Analysis sample Plasma Sample add_is Spike with This compound sample->add_is precipitation Protein Precipitation (e.g., Acetonitrile) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis

References

25-Desacetyl rifampicin-d4 stability in different matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 25-desacetyl rifampicin-d4 in various matrices. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the deuterated form of 25-desacetyl rifampicin, a major active metabolite of the antibiotic rifampicin.[1][2] In analytical and pharmacokinetic studies, deuterated standards like this compound are used as internal standards for accurate quantification of the non-deuterated analyte in biological samples.[3] Ensuring the stability of this internal standard in the various matrices used during an experiment is critical for obtaining reliable and reproducible results. Degradation of the standard can lead to inaccurate quantification of the target analyte.

Q2: What are the typical matrices in which the stability of this compound is a concern?

The stability of this compound is a concern in any biological or non-biological matrix it is prepared or stored in. This includes, but is not limited to:

  • Biological Matrices: Plasma, serum, whole blood, and urine.[4][5]

  • Solvents for Stock and Working Solutions: Methanol, acetonitrile, and various buffer solutions.[4][5]

Q3: What are the main factors that can affect the stability of 25-desacetyl rifampicin and its deuterated form?

Based on studies of rifampicin and its metabolites, the primary factors affecting stability are:

  • pH: Rifampicin and its derivatives are known to be pH-dependent in terms of stability. Degradation is observed in both acidic and basic conditions, while they are more stable at a neutral pH.[6] In acidic environments, such as the stomach, rifampicin can degrade to 3-formyl rifamycin SV.[7]

  • Temperature: Storage temperature plays a crucial role. Instability has been reported at room temperature, with freezing (-20°C or lower) being the recommended condition for long-term storage of plasma and urine samples.[4][5][8]

  • Presence of Other Drugs: The presence of other drugs, such as isoniazid, can accelerate the degradation of rifampicin, especially in acidic conditions.[7][9]

  • Oxidation: Rifampicin can undergo autooxidation to form rifampicin quinone.[4]

Q4: How should I store my stock and working solutions of this compound?

Stock solutions of 25-desacetyl rifampicin are typically prepared in methanol.[4] For long-term storage, it is recommended to store these solutions at -20°C.[5] One study found that stock solutions of related compounds were stable for at least one month at -20°C.[5]

Q5: What are the recommended storage conditions for biological samples containing this compound?

For plasma and urine samples, immediate freezing is recommended to ensure stability.

  • Plasma: Samples should be frozen at -20°C if not analyzed immediately.[4][8] One study noted that rifampicin degrades rapidly in plasma at ambient temperature, with a 54% loss within 8 hours.[8]

  • Urine: For long-term storage, urine samples should be kept at -20°C.[5]

Troubleshooting Guides

Issue 1: Inconsistent or low recovery of this compound in plasma samples.
Possible Cause Troubleshooting Step
Degradation at Room Temperature Minimize the time plasma samples are kept at room temperature. Process samples on ice and freeze them immediately at -20°C or below if not for immediate analysis.[4][8]
Freeze-Thaw Instability Avoid multiple freeze-thaw cycles. Aliquot plasma samples into smaller volumes before freezing if multiple analyses are planned. One study evaluated freeze-thaw stability for three cycles.[4]
pH-dependent Degradation Ensure the pH of the plasma is within the stable range (neutral). Although plasma is naturally buffered, extreme sample collection or processing conditions could alter the pH.
Oxidative Degradation Consider adding a stabilizing agent. For rifampicin in plasma, the addition of ascorbic acid has been shown to prevent degradation.[8] This may also be effective for its desacetyl metabolite.
Issue 2: Drifting internal standard signal during a long analytical run.
Possible Cause Troubleshooting Step
Autosampler Instability The stability of processed samples in the autosampler should be assessed. One study evaluated the stability of processed plasma samples at 15°C in the autosampler for 12 hours.[4] If degradation is observed, consider shortening the analytical run time or using a cooled autosampler.
Working Solution Instability Prepare fresh working solutions for each analytical run if instability is suspected. A study on urine samples found that working solutions of 25-desacetyl rifampicin were unstable over an 8-month period.[5]

Quantitative Stability Data

The following tables summarize stability data for 25-desacetyl rifampicin (non-deuterated) in various matrices, which is expected to be comparable to its deuterated form.

Table 1: Stability of 25-Desacetyl Rifampicin in Human Plasma

ConditionStorage TemperatureDurationStability (% of Nominal Concentration)
Short-TermRoom Temperature2 hoursData not explicitly provided, but freezing is recommended as soon as possible.[4]
Short-TermRoom Temperature4 hoursData not explicitly provided, but freezing is recommended as soon as possible.[4]
Freeze-Thaw-20°C3 cyclesStable (Specific percentage not provided).[4]
Long-Term-20°C24 hoursStable (Specific percentage not provided).[4]
Long-Term-20°C7 daysStable (Specific percentage not provided).[4]
Processed Sample15°C (Autosampler)12 hoursStable (Specific percentage not provided).[4]

Table 2: Stability of 25-Desacetyl Rifampicin in Human Urine

ConditionStorage TemperatureDurationStability (% of Nominal Concentration)
Short-Term37.5°C1 - 24 hoursUnstable, with a notable increase in concentration, possibly due to conversion from rifampicin.[5]
Short-Term20.5°C1 - 24 hoursUnstable, with a notable increase in concentration.[5]
Freeze-Thaw-20°C3 cyclesThe accuracy of low concentrations increased to 118.7%, suggesting some instability or conversion.[5]
Long-Term-20°C1 monthStock solutions of all tested compounds were found to be stable.[5]
Working SolutionNot Specified8 monthsUnstable.[5]
Processed Sample (Autosampler)Not Specified12 hoursAn increase in the percentage of nominal concentration was observed.[5]

Experimental Protocols

Protocol 1: Preparation of Stock and Standard Solutions

This protocol is based on methodologies for the analysis of rifampicin and its metabolites.[4][5]

Objective: To prepare stock and working standard solutions of this compound.

Materials:

  • This compound reference standard

  • Methanol (HPLC or MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh the required amount of this compound reference standard.

    • Dissolve the compound in a small amount of methanol in a volumetric flask.

    • Once fully dissolved, bring the solution to the final volume with methanol and mix thoroughly.

    • Store the stock solution in a tightly sealed container at -20°C.[5]

  • Working Standard Solution Preparation:

    • Prepare serial dilutions of the stock solution with the appropriate solvent (e.g., methanol, mobile phase, or matrix) to achieve the desired concentrations for the calibration curve and quality control samples.

    • Prepare fresh working solutions as needed, especially if long-term stability in the dilution solvent is not established.

Protocol 2: Sample Preparation from Plasma using Protein Precipitation

This protocol is a common method for extracting small molecules from plasma.[4]

Objective: To extract this compound from plasma samples for analysis.

Materials:

  • Plasma sample containing the analyte and internal standard

  • Methanol (ice-cold)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

Procedure:

  • Pipette a small volume of the plasma sample (e.g., 20 µL) into a microcentrifuge tube.[4]

  • Add a specified volume of ice-cold methanol (e.g., 3-4 times the plasma volume) to precipitate the proteins.

  • Vortex the mixture thoroughly for about 30-60 seconds.

  • Centrifuge the sample at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or vial for analysis by LC-MS/MS or HPLC.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis quantification Quantification lc_ms_analysis->quantification

Caption: Experimental workflow for the analysis of this compound in plasma.

logical_relationship cluster_troubleshooting Troubleshooting Low/Inconsistent Recovery cluster_causes Potential Causes cluster_solutions Solutions low_recovery Low/Inconsistent Recovery temp_degradation Degradation at Room Temperature low_recovery->temp_degradation ft_instability Freeze-Thaw Instability low_recovery->ft_instability ph_degradation pH-dependent Degradation low_recovery->ph_degradation oxidation Oxidative Degradation low_recovery->oxidation process_cold Process Samples Cold & Freeze Immediately temp_degradation->process_cold aliquot Aliquot Samples ft_instability->aliquot control_ph Control Sample pH ph_degradation->control_ph add_stabilizer Add Stabilizer (e.g., Ascorbic Acid) oxidation->add_stabilizer

Caption: Troubleshooting logic for low recovery of this compound.

References

Technical Support Center: 25-Desacetyl rifampicin-d4 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25-Desacetyl rifampicin-d4 assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor peak shape and resolution for this compound and the analyte. What are the possible causes and solutions?

Poor peak shape, such as fronting or tailing, can be caused by several factors related to the sample, chromatography, or the analytical column itself.

Possible Causes & Solutions:

CauseSuggested Solution
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analyte and that the organic solvent composition is optimal for retention and elution. For rifampicin and its metabolites, a combination of acetonitrile and/or methanol with a buffer like ammonium formate is often used.[1][2]
Column Contamination Wash the column with a strong solvent to remove any contaminants. Implement a guard column to protect the analytical column.
Degraded Column If the column has been used extensively, its performance may degrade. Replace the column with a new one of the same type. A C18 column is commonly used for this analysis.[1]
Q2: The signal intensity for this compound is very low. How can I improve the sensitivity of my assay?

Low signal intensity can compromise the lower limit of quantification (LLOQ). Several factors in sample preparation and the analytical method can affect sensitivity.

Possible Causes & Solutions:

CauseSuggested Solution
Inefficient Sample Extraction Optimize the sample preparation method. Protein precipitation is a common technique, but solid-phase extraction (SPE) may provide a cleaner extract and better recovery.[1][2]
Suboptimal Mass Spectrometer Settings Ensure the mass spectrometer parameters, including ionization source settings and collision energy, are optimized for this compound.
Analyte Degradation Rifampicin and its metabolites can be unstable. Ensure proper storage of samples and standards, and minimize the time samples spend at room temperature.[3]
Matrix Effects The sample matrix can suppress the ionization of the analyte.[3][4] See Q3 for more details on addressing matrix effects.
Q3: I suspect matrix effects are impacting my results, leading to poor accuracy and reproducibility. How can I identify and mitigate this?

Matrix effects occur when components in the biological sample interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement.[3][4]

Identifying Matrix Effects: A common method to assess matrix effects is the post-extraction spike method. The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution.

Mitigating Matrix Effects:

Mitigation StrategyDescription
Improved Sample Cleanup Use more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5]
Chromatographic Separation Optimize the chromatographic method to separate the analyte from the interfering matrix components.
Use of a Stable Isotope-Labeled Internal Standard This compound is a deuterated internal standard and is expected to co-elute with the analyte and experience similar matrix effects, thus compensating for signal variations. Ensure the internal standard is added to the samples before extraction.[1][6]
Chelating Agents For dried blood spot analysis of rifampicin, chelating agents like EDTA have been used to improve recovery and reduce matrix effects caused by interactions with endogenous components.[4]
Q4: My results show high variability between injections. What could be the cause?

High variability can stem from issues with the autosampler, sample preparation, or the stability of the analyte.

Possible Causes & Solutions:

CauseSuggested Solution
Inconsistent Injection Volume Check the autosampler for air bubbles in the syringe and ensure proper maintenance.
Sample Preparation Inconsistency Ensure consistent and precise execution of all sample preparation steps, including pipetting and vortexing.
Analyte Instability in Autosampler Rifampicin and its metabolites can be unstable. Maintain the autosampler at a low temperature (e.g., 4-10°C) and limit the time the samples are stored in the autosampler before injection.[7]

Experimental Protocol: LC-MS/MS Analysis of 25-Desacetyl rifampicin

This is a generalized protocol based on common methodologies for the analysis of rifampicin and its metabolites.[1][2][5]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

  • Column Temperature: 40°C.[1]

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Note: Specific mass transitions should be optimized in your laboratory.

    • Example transition for 25-Desacetyl rifampicin: m/z 781.4 -> 162.1

    • Example transition for this compound: m/z 785.4 -> 162.1

Quantitative Data Summary

The following table summarizes typical validation parameters for LC-MS/MS assays of rifampicin and its metabolites.

ParameterRifampicin25-Desacetyl rifampicinReference
Linearity Range 0.1 – 30.0 µg/mL0.1 – 20.0 µg/mL[8]
LLOQ 0.05 mg/L0.05 mg/L[1]
Intra-day Precision (%CV) < 15%< 15%[5]
Inter-day Precision (%CV) < 15%< 15%[5]
Accuracy (% Bias) Within ±15%Within ±15%[5]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma) AddIS Addition of This compound SampleCollection->AddIS ProteinPrecipitation Protein Precipitation AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer & Evaporation Centrifugation->SupernatantTransfer Reconstitution Reconstitution SupernatantTransfer->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography MassSpec Mass Spectrometry (Detection) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for a this compound LC-MS/MS assay.

troubleshooting_guide Start Assay Problem (e.g., Poor Peak, Low Signal) CheckSystem Check LC-MS/MS System Suitability Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Troubleshoot Instrument (e.g., Recalibrate, Clean Source) SystemOK->FixSystem No CheckSamplePrep Review Sample Preparation SystemOK->CheckSamplePrep Yes FixSystem->CheckSystem SamplePrepOK Sample Prep Consistent? CheckSamplePrep->SamplePrepOK ImproveSamplePrep Optimize Sample Prep (e.g., Extraction Method, Pipetting) SamplePrepOK->ImproveSamplePrep No CheckMethod Evaluate Analytical Method SamplePrepOK->CheckMethod Yes ImproveSamplePrep->CheckSamplePrep MethodOK Method Optimized? CheckMethod->MethodOK OptimizeMethod Optimize Method (e.g., Gradient, MS Parameters) MethodOK->OptimizeMethod No ConsiderMatrix Investigate Matrix Effects MethodOK->ConsiderMatrix Yes OptimizeMethod->CheckMethod ConsiderStability Assess Analyte Stability ConsiderMatrix->ConsiderStability Solution Problem Resolved ConsiderStability->Solution

Caption: A logical troubleshooting guide for this compound assays.

References

Technical Support Center: Analysis of 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 25-Desacetyl rifampicin-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification in their LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using a deuterated internal standard like this compound?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound.[1][2] This interference reduces the ionization efficiency, leading to a decreased signal intensity.[2][3] Even with a deuterated internal standard (d-IS), which is designed to compensate for such effects, significant ion suppression can lead to inaccurate and imprecise results if the analyte and the d-IS are not affected equally.[2][3][4]

Q2: I am using this compound as an internal standard for the quantification of 25-Desacetyl rifampicin. Shouldn't the d-IS automatically correct for any ion suppression?

A2: Ideally, a deuterated internal standard co-elutes with the non-deuterated analyte and experiences the same degree of ion suppression, allowing for an accurate analyte/IS ratio.[3][5] However, complete correction is not always guaranteed. A slight difference in retention time between the analyte and the d-IS, known as the "isotope effect," can cause them to elute in regions with different matrix interferences, leading to differential ion suppression and inaccurate quantification.[3][4][5]

Q3: What are the primary sources of ion suppression in my analysis?

A3: Ion suppression can originate from various sources, including:

  • Endogenous matrix components: Biological samples contain numerous compounds like salts, lipids, and proteins that can interfere with ionization.[3][6]

  • Exogenous substances: Contaminants from sample collection tubes (e.g., plasticizers), and mobile phase additives can also cause suppression.[1][7]

  • Column bleed: Hydrolysis products from the LC column stationary phase can leach into the mobile phase and cause ion suppression or enhancement.[8]

  • High analyte/internal standard concentration: High concentrations can saturate the ionization source, leading to a non-linear response and self-suppression.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 25-Desacetyl rifampicin and its deuterated internal standard, this compound.

Issue 1: Poor Sensitivity and Low Signal Intensity for this compound

If you are observing a weaker than expected signal for your internal standard, it may be experiencing significant ion suppression.

Troubleshooting Workflow for Low Signal Intensity

start Low Signal for This compound infusion Perform Post-Column Infusion Experiment start->infusion cleanup Enhance Sample Cleanup infusion->cleanup Suppression Detected dilution Dilute Sample cleanup->dilution chromatography Optimize Chromatography dilution->chromatography source_params Adjust MS Source Parameters chromatography->source_params result Improved Signal source_params->result

Caption: Troubleshooting workflow for low signal intensity of the internal standard.

Recommended Actions:

  • Assess Matrix Effects: The first step is to determine if and where ion suppression is occurring in your chromatogram. A post-column infusion experiment is a highly effective method for this.[1][4]

  • Improve Sample Preparation: Reducing the concentration of interfering matrix components is a primary strategy to mitigate ion suppression.[9][10] Consider the following techniques:

    • Solid-Phase Extraction (SPE): Offers selective extraction of the analyte and internal standard, providing a cleaner sample extract compared to protein precipitation.[6][9][10]

    • Liquid-Liquid Extraction (LLE): Can provide very clean extracts and is effective at removing different types of interferences.[1][10]

    • Protein Precipitation (PPT): A simpler but less specific method. If using PPT, optimization of the precipitating solvent and volume is crucial.[6][10]

  • Optimize Chromatography: Modify your LC method to separate this compound from the regions of ion suppression identified in the post-column infusion experiment.[1] This could involve changing the gradient, mobile phase composition, or the analytical column.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression.[7] However, this may compromise the limit of quantification for the analyte.

  • Adjust MS Source Parameters: Optimization of parameters like spray voltage, gas flows, and temperature can sometimes help to minimize ion suppression.[9]

Issue 2: Inconsistent Analyte/Internal Standard Area Ratios

Inconsistent area ratios across a batch of samples can indicate differential ion suppression between the analyte (25-Desacetyl rifampicin) and the internal standard (this compound).

Logical Diagram for Investigating Inconsistent Ratios

start Inconsistent Analyte/IS Ratios coelution Verify Co-elution of Analyte and IS start->coelution infusion Post-Column Infusion with Blank Matrix coelution->infusion Co-elution Confirmed chrom_method Modify Chromatographic Method coelution->chrom_method Not Co-eluting sample_prep Re-evaluate Sample Preparation Method infusion->sample_prep Variable Suppression Zone Identified result Consistent Ratios sample_prep->result chrom_method->result

Caption: Troubleshooting inconsistent analyte to internal standard ratios.

Recommended Actions:

  • Verify Co-elution: Inject a mixed standard solution of 25-Desacetyl rifampicin and this compound to confirm that they have identical retention times under your chromatographic conditions.[3] Even minor separations can lead to differential matrix effects.[4]

  • Post-Column Infusion: This experiment will reveal if the retention time of your analyte and internal standard falls within a region of variable ion suppression.[1][6]

  • Enhance Sample Cleanup: If co-elution is confirmed but ratios are still inconsistent, it is likely due to sample-to-sample variations in the matrix. A more rigorous sample preparation method (e.g., switching from PPT to SPE) is recommended to remove a wider range of interfering compounds.[9][10]

  • Modify Chromatography: If a slight separation between the analyte and IS is observed, adjusting the chromatographic conditions to ensure complete co-elution is critical.[5] This might involve using a column with slightly less resolution or adjusting the mobile phase.[5]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions in the chromatogram where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece for mixing

  • Standard solution of this compound

  • Blank matrix extract (e.g., plasma, urine) prepared using your standard protocol

  • Mobile phase

Methodology:

  • Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS system with the analytical column in place.

  • Connect the outlet of the LC column to a tee-piece.

  • Connect a syringe pump containing the this compound standard solution to the second port of the tee-piece.

  • Connect the third port of the tee-piece to the mass spectrometer inlet.

  • Begin infusing the standard solution at a low, constant flow rate (e.g., 10 µL/min) while the LC is running with the mobile phase.

  • Once a stable baseline signal for the this compound is observed, inject a blank matrix extract onto the LC column.

  • Monitor the signal of the infused standard throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.[1][3]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects

Sample Preparation TechniqueGeneral Level of Matrix RemovalRelative CostThroughputKey Considerations
Protein Precipitation (PPT) Low to ModerateLowHighSimple and fast, but non-selective; often leaves significant matrix components like phospholipids.[6][10]
Liquid-Liquid Extraction (LLE) Moderate to HighModerateModerateCan provide very clean extracts but can be labor-intensive and difficult to automate.[1][10]
Solid-Phase Extraction (SPE) HighHighHigh (with automation)Highly selective and effective at removing interferences, leading to less ion suppression.[6][9][10]
Dilute-and-Shoot Very LowVery LowVery HighMinimal sample cleanup; only suitable for simple matrices or when high sensitivity is not required.[6]

Table 2: Summary of LC-MS/MS Parameters for Rifampicin and Metabolites from Literature

ParameterRifampicin25-Desacetyl rifampicinInternal StandardReference
Column Kinetex C18 (50 x 2.1 mm, 2.6 µm)Kinetex C18 (50 x 2.1 mm, 2.6 µm)Rifampicin-d8[11]
Mobile Phase A: 0.1% Formic acid in waterB: AcetonitrileA: 0.1% Formic acid in waterB: AcetonitrileA: 0.1% Formic acid in waterB: Acetonitrile[11]
Ionization Mode ESI PositiveESI PositiveESI Positive[11][12]
MRM Transitions 823.4 → 163.1 (Quantifier)823.4 → 107.1 (Qualifier)Not specifiedNot specified[11]
Retention Time ~1.1 min~1.77 min~2.45 min (Rifapentine)[11][13]

Note: This table provides an example of typical parameters. Method optimization is essential for your specific application and instrumentation.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Rifampicin and its Metabolite, 25-Desacetyl Rifampicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of rifampicin and its primary active metabolite, 25-desacetyl rifampicin. A special focus is placed on the use of isotopically labeled internal standards, particularly 25-Desacetyl rifampicin-d4, to ensure accuracy and precision in bioanalytical studies. The following sections detail experimental protocols, present comparative performance data, and visualize the analytical workflow.

The Critical Role of Internal Standards in Rifampicin Quantification

The accurate measurement of rifampicin and 25-desacetyl rifampicin in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The complexity of biological samples necessitates the use of an internal standard (IS) to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Isotopically labeled compounds, such as this compound, are considered the gold standard as they share near-identical physicochemical properties with the analyte, ensuring the most reliable quantification.

This guide compares methods utilizing a deuterated internal standard (representing the performance of compounds like this compound and rifampicin-d8) against those employing non-isotopically labeled internal standards or no internal standard.

Comparative Performance of Analytical Methods

The following tables summarize the validation parameters of various analytical methods for rifampicin and 25-desacetyl rifampicin quantification.

Table 1: Performance of Methods Using Deuterated Internal Standards

ParameterMethod A: Rifampicin-d8 & 25-dRIF-d8 IS[1]Method B: Rifampicin-d8 IS[2]
Analyte(s) Rifampicin & 25-desacetyl rifampicinRifampicin
Internal Standard(s) Rifampicin-d8 & 25-desacetylrifampicin-d8Rifampicin-d8
Matrix Human PlasmaHuman Plasma
Sample Preparation Protein precipitation & dephospholipidation plateProtein precipitation with SPE
Chromatography LC-MS/MSLC-MS/MS
Linearity Range Not explicitly stated, LLOQ 0.05 mg/L5 - 40,000 µg/L[2]
Lower Limit of Quantification (LLOQ) 0.05 mg/L[1]5 µg/L[2]
Precision (%RSD) Not explicitly stated< 15% (Intra- and Inter-day)
Accuracy (%Bias) Not explicitly statedWithin ± 15% (Intra- and Inter-day)
Recovery Not explicitly stated~92%[2]
Matrix Effect Not explicitly statedMinimal (RSD <5%)[2]

Table 2: Performance of Methods Using Non-Deuterated or No Internal Standard

ParameterMethod C: Phenacetin IS[3]Method D: Rifapentine IS[4]Method E: No IS (HPLC-UV)[5]Method F: No IS (HPLC)[6]
Analyte(s) RifampicinRifampicinRifampicin & 25-desacetyl rifampicin25-desacetyl rifampicin
Internal Standard(s) Phenacetin[3]Rifapentine[4]Neostigmine (used for method development)None
Matrix Human Plasma[3]Human Plasma & CSF[4]In vitro (Human Liver Microsomes)Human Urine[6]
Sample Preparation Liquid-liquid extraction[3]Protein precipitation[4]Not specified for validationNot specified for validation
Chromatography LC-MSLC-MS/MSHPLC-UVHPLC
Linearity Range 5.021 - 1008.315 ng/mL[3]25 - 6400 ng/mL[4]0 - 200 µM2 - 10 µg/mL[6]
Lower Limit of Quantification (LLOQ) 5.021 ng/mL[3]25 ng/mL[4]17.75 µM (RIF), 23.57 µM (25-dRIF)[5]1.7 µg/mL[6]
Precision (%RSD) < 15% (Intra- and Inter-day)[3]< 8% (Intra- and Inter-day)[4]Not explicitly stated0 - 3.18%[6]
Accuracy (%Bias) < 15% (Intra- and Inter-day)[3]< 10% (Intra- and Inter-day)[4]Not explicitly stated80.87 - 111.15% (Recovery)[6]
Recovery 48.65 - 55.15% (RIF), 60.22% (IS)[3]> 90%[4]Not explicitly stated80.87 - 111.15%[6]
Matrix Effect Not explicitly statedNot explicitly statedNot applicableNot applicable

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method A: Rifampicin and 25-desacetyl rifampicin in Human Plasma using Deuterated Internal Standards[1]
  • Sample Preparation:

    • To 30 µL of plasma, add 100 µL of 0.1% formic acid in acetonitrile containing the internal standards (Rifampicin-d8 and 25-desacetylrifampicin-d8).

    • Utilize an OSTRO® precipitation and dephospholipidation plate for sample cleanup.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: LC-MS/MS system.

    • Quantification Transitions (m/z):

      • Rifampicin: 823.6 > 791.5

      • Rifampicin-d8: 831.6 > 799.6

      • 25-desacetyl rifampicin: 749.5 > 95.1

      • 25-desacetylrifampicin-d8: 757.5 > 95

Method B: Rifampicin in Human Plasma using Rifampicin-d8 Internal Standard[2]
  • Sample Preparation:

    • Mix a 100 µL aliquot of plasma with 300 µL of ice-cold acetonitrile containing the internal standard (Rifampicin-d8).

    • Filter the mixture through a Captiva ND Lipids filtration plate using a vacuum manifold.

    • Transfer the collected filtrate to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Instrument: 1290 Infinity liquid chromatograph.

    • Column: Kinetex C18 (50 × 2.1 mm, 2.6 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

    • Injection Volume: 1 µL.

    • Total Run Time: 2.4 min.

  • Mass Spectrometric Conditions:

    • Instrument: 6460 Triple Quadrupole mass spectrometer.

    • Ionization Mode: Positive.

    • m/z Transitions:

      • Rifampicin: 823.4 → 163.1 (quantifier) and 823.4 → 107.1 (qualifier)

      • Rifampicin-d8: 831.5 → 105.2

Method C: Rifampicin in Human Plasma using Phenacetin Internal Standard[3]
  • Sample Preparation:

    • Perform a one-step liquid-liquid extraction with ethyl acetate from plasma.

  • Chromatographic Conditions:

    • Column: BDS Hypersil Gold C18.

    • Mobile Phase: Methanol: 2mM ammonium acetate (80:20 v/v).

    • Flow Rate: 0.20 mL/min.

  • Mass Spectrometric Conditions:

    • Detection is performed with a mass spectrometer. Specific parameters are not detailed in the abstract.

Visualizing the Analytical Workflow

The following diagrams illustrate the key steps in the analytical methods described.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Cleanup Sample Cleanup (e.g., SPE or Filtration) Precipitate->Cleanup Extract Extract Supernatant Cleanup->Extract Inject Inject into LC-MS/MS Extract->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: A generalized workflow for the bioanalysis of rifampicin using an internal standard.

cluster_relationship Analytical Relationship Analyte Rifampicin (Analyte) Metabolite 25-Desacetyl rifampicin (Metabolite) Analyte->Metabolite Metabolism IS This compound (Internal Standard) Metabolite->IS Structural Analog

Caption: The relationship between rifampicin, its metabolite, and the internal standard.

Conclusion

The validation of an analytical method is paramount for generating reliable data in drug development and clinical research. The use of an isotopically labeled internal standard, such as this compound, offers significant advantages in terms of accuracy and precision by effectively compensating for matrix effects and procedural losses. While methods employing non-isotopically labeled internal standards or no internal standard can be developed and validated, they may be more susceptible to variability. The choice of method should be guided by the specific requirements of the study, including the desired level of accuracy, the complexity of the biological matrix, and regulatory guidelines. The data and protocols presented in this guide provide a valuable resource for researchers in selecting and validating the most appropriate analytical method for their needs.

References

The Superiority of Deuterated Internal Standards in Bioanalytical Quantification: A Comparative Guide to 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of rifampicin, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of 25-Desacetyl rifampicin-d4 with other commonly employed internal standards, supported by a synthesis of published experimental data. The evidence underscores the advantages of using a stable isotope-labeled internal standard that is structurally analogous to a major metabolite over other alternatives.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, internal standards (IS) are indispensable for correcting variability introduced during sample preparation, injection, and ionization. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The most common choices for the analysis of rifampicin include stable isotope-labeled (deuterated) standards, such as this compound and Rifampicin-d8, and non-deuterated structural analogs like roxithromycin or phenacetin.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

Stable isotope-labeled internal standards are widely regarded as the gold standard in bioanalysis.[1] This is because their physical and chemical properties are nearly identical to the analyte, leading to similar behavior during extraction and co-elution during chromatography. This minimizes variability caused by matrix effects, a significant source of imprecision and inaccuracy in bioanalytical methods.

The following table summarizes the performance characteristics of various internal standards used for rifampicin quantification, based on data from several published studies.

Internal StandardTypeAccuracy (% Bias)Precision (% RSD)Linearity (r²)Matrix Effect (% RSD)Reference
25-Desacetyl rifampicin-d8 Deuterated Metabolite AnalogNot explicitly stated, but method validatedNot explicitly stated, but method validatedNot explicitly stated, but method validated<5%[2]
Rifampicin-d8 Deuterated Analyte AnalogWithin ±15%<15%>0.99<5%[3][4]
Rifampicin-d3 Deuterated Analyte AnalogWithin ±15% (RE)<15% (RSD)Not explicitly statedNot explicitly stated[5]
Phenacetin Structural Analog (Non-deuterated)<15%<15%>0.998Not explicitly stated[6]
Rifapentine Structural Analog (Non-deuterated)<7% (Intra-day), <8% (Inter-day)<7% (Intra-day), <8% (Inter-day)Not explicitly statedNot explicitly stated[7]

Note: Direct head-to-head comparative data for this compound was not available in the reviewed literature. The data for 25-Desacetyl rifampicin-d8 is presented as a close surrogate. The performance of this compound is expected to be comparable to or exceed that of other deuterated standards due to its structural similarity to a key metabolite.

As the data indicates, methods employing deuterated internal standards like Rifampicin-d8 and its metabolite analog consistently demonstrate excellent precision and effectively minimize matrix effects, with RSD values typically below 5%. While methods using non-deuterated structural analogs can be validated to meet regulatory requirements, they are generally more susceptible to variability arising from differential extraction recovery and matrix effects. The use of a deuterated standard of a major metabolite, such as this compound, offers the additional advantage of tracking the metabolic fate of the parent drug more closely, which can be crucial in pharmacokinetic studies.

Experimental Protocols

A detailed methodology for the quantification of rifampicin in a biological matrix (e.g., plasma) using an internal standard is outlined below. This protocol is a synthesis of common practices from published LC-MS/MS methods.[2][3][5][7]

Objective: To accurately quantify the concentration of rifampicin in plasma samples using a deuterated internal standard such as this compound.

Materials:

  • Rifampicin reference standard

  • This compound (or other selected internal standard)

  • Blank human plasma

  • LC-MS grade acetonitrile, methanol, and formic acid

  • Deionized water

  • Protein precipitation plates or microcentrifuge tubes

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of rifampicin and the internal standard (e.g., 1 mg/mL) in methanol.

    • From the stock solutions, prepare a series of working standard solutions of rifampicin at various concentrations by serial dilution with a suitable solvent (e.g., 50:50 methanol/water).

    • Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).

  • Preparation of Calibration Standards and Quality Control Samples:

    • Spike blank plasma with the rifampicin working solutions to create a calibration curve with a minimum of six non-zero concentration points.

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 analytical column.

      • Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

      • Inject a small volume (e.g., 5 µL) of the prepared sample.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both rifampicin and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of rifampicin in the QC and unknown samples from the calibration curve.

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the key steps in a typical bioanalytical workflow utilizing an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Construction Ratio_Calculation->Calibration_Curve Quantification Quantify Unknown Concentrations Calibration_Curve->Quantification

References

A Guide to Cross-Validation of Bioanalytical Methods: Featuring 25-Desacetyl Rifampicin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability and consistency of bioanalytical methods are paramount. When bioanalytical methods are transferred between laboratories or modified, a cross-validation process is essential to ensure the integrity of the data generated. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of rifampicin and its primary active metabolite, 25-desacetyl rifampicin, with a special focus on the role and performance of isotopically labeled internal standards like 25-Desacetyl rifampicin-d4.

The Critical Role of Internal Standards in Bioanalysis

An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is because a SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it effectively compensates for variability in sample extraction, matrix effects, and instrument response.

For the analysis of 25-desacetyl rifampicin, its deuterated analog, this compound, serves as an excellent internal standard. Its performance can be benchmarked against other commonly used internal standards in the bioanalysis of rifampicin and its metabolites.

Comparative Performance of Bioanalytical Methods

The following tables summarize the performance characteristics of various published LC-MS/MS and HPLC methods for the quantification of rifampicin and 25-desacetyl rifampicin. This data allows for an objective comparison of different approaches, including the internal standards used.

Table 1: Performance Characteristics of LC-MS/MS Methods for Rifampicin and 25-Desacetyl Rifampicin Quantification

Analyte(s)Internal StandardLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Biological MatrixReference
RifampicinRifampicin-d855 - 40,000Within ±15<15~92Human Plasma[1][2]
RifampicinPhenacetin5.0215.021 - 1008.315<15<1548.65 - 55.15Plasma[3]
Rifampicin & 25-Desacetyl Rifampicin2H8-Rifampicin, Cyanoimipramine-----Dried Blood Spots[4]
Rifampicin & 25-Desacetyl RifampicinRifampicin-d8, 25-dRIF-d825 (RIF)25 - 6400 (RIF)<10<892.5 - 94.0Plasma & CSF[5][6]
Isoniazid, Pyrazinamide, Ethambutol, RifampicinThymidine750 (RIF)0.75 - 30 mg/L (RIF)---Plasma[4]
Rifampicin & 25-Desacetyl Rifampicin-70.4 (25-dRIF)70.4 - 3379.2 (25-dRIF)--~100Human Plasma[7]

Table 2: Performance Characteristics of HPLC Methods for 25-Desacetyl Rifampicin Quantification

AnalyteInternal StandardLLOQ (µg/mL)Linearity Range (µg/mL)Accuracy (%)Precision (%CV)Recovery (%)Biological MatrixReference
25-Desacetyl RifampicinNot Specified1.72 - 10Within ICH Guidelines0 - 3.175280.87 - 111.15Human Urine[8]
Rifampicin & 25-O-Desacetyl RifampicinNeostigmine17.75 µM (RIF), 23.57 µM (25ODESRIF)0 - 200 µM---In vitro (HLM)[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. Below are representative experimental protocols derived from the literature.

Protocol 1: LC-MS/MS for Rifampicin and 25-Desacetyl Rifampicin in Human Plasma[5][6]
  • Sample Preparation:

    • To 30 µL of plasma, add 100 µL of a precipitation solution (0.1% formic acid in acetonitrile) containing the internal standards (Rifampicin-d8 and 25-Desacetyl rifampicin-d8).

    • Utilize a protein precipitation and dephospholipidation plate (e.g., OSTRO®) for sample cleanup.

    • Centrifuge the samples to pellet precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., Kinetex C18).

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: Typically 1-5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Rifampicin: m/z 823.4 → 791.4

      • Rifampicin-d8: m/z 831.6 → 799.6

      • 25-Desacetyl Rifampicin: m/z 749.5 → 95.1

      • 25-Desacetyl Rifampicin-d8: m/z 757.5 → 95.0

Protocol 2: HPLC-UV for 25-Desacetyl Rifampicin in Human Urine[8]
  • Sample Preparation:

    • Direct injection of urine samples after appropriate dilution and filtration.

  • Chromatographic Conditions:

    • Column: Agilent Eclipse XDB-C18.

    • Mobile Phase: Isocratic mixture of methanol and 0.01 M sodium phosphate buffer (pH 5.2) (65:35 v/v).

    • Flow Rate: 0.8 mL/min.

    • Detection Wavelength: 254 nm.

Visualizing Key Processes

Diagrams can effectively illustrate complex workflows and relationships.

Bioanalytical_Method_Cross_Validation_Workflow cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory / Modified Method A Validated Bioanalytical Method A C Select Incurred Study Samples (e.g., 100 samples across concentration range) A->C B Transferred/Modified Bioanalytical Method B B->C D Analyze Samples with Both Methods C->D E Statistical Comparison of Results (e.g., Bland-Altman plot, % difference) D->E F Acceptance Criteria Met? (e.g., 90% CI of % difference within ±30%) E->F G Methods are Considered Equivalent F->G Yes H Investigate Discrepancies & Re-evaluate Methods F->H No

Caption: Workflow for cross-validation of two bioanalytical methods.

Rifampicin_Metabolism Rifampicin Rifampicin Metabolite 25-Desacetyl Rifampicin (Active Metabolite) Rifampicin->Metabolite Esterase-mediated Deacetylation

Caption: Metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin.

Conclusion

The cross-validation of bioanalytical methods is a critical step in ensuring data consistency and reliability across different studies, laboratories, or even modified analytical procedures. The use of a high-quality, stable isotope-labeled internal standard, such as this compound, is instrumental in achieving robust and accurate quantification of 25-desacetyl rifampicin. By following established validation guidelines and implementing a rigorous cross-validation plan, researchers can have high confidence in their bioanalytical data, which forms the bedrock of pharmacokinetic, toxicokinetic, and clinical trial evaluations. The provided data and protocols serve as a valuable resource for developing and validating bioanalytical methods for rifampicin and its metabolites.

References

The Superiority of Deuterated Internal Standards in 25-Desacetyl rifampicin Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of rifampicin and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of analytical methods for 25-Desacetyl rifampicin, the primary active metabolite of rifampicin, with a focus on the specificity and selectivity afforded by the use of a deuterated internal standard, 25-Desacetyl rifampicin-d4.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach offers significant advantages over methods employing non-deuterated (structural analogue) internal standards or those without an internal standard. The near-identical physicochemical properties of a deuterated internal standard to the analyte ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively compensating for matrix effects and other sources of variability.

Comparative Performance of Analytical Assays

To illustrate the enhanced performance of assays utilizing a deuterated internal standard, the following table summarizes key validation parameters from various published LC-MS/MS methods for the quantification of 25-Desacetyl rifampicin. While a direct head-to-head study is not available, a comparison of data from different validated methods highlights the superior precision and accuracy typically achieved with the use of a SIL-IS.

Parameter LC-MS/MS with Deuterated IS (Rifampicin-d8) [1]LC-MS/MS with Non-Deuterated IS (Phenacetin) [2]HPLC-UV (No Internal Standard) [3]
Analyte 25-Desacetyl rifampicinRifampicin (Illustrative for method)Rifampicin (Illustrative for method)
Matrix Human PlasmaHuman PlasmaHuman Plasma
Linearity (r²) > 0.99> 0.990.9999
Lower Limit of Quantification (LLOQ) 0.1 µg/mL5.021 ng/mL0.1 mg/L
Intra-day Precision (%CV) 1.0 – 12.5%< 15%3.7–7.0%
Inter-day Precision (%CV) 0.85 – 11.6%< 15%3.4–6.7%
Accuracy (% Bias or % Recovery) 83.2 – 115.0%Within ±15%Not explicitly stated
Recovery (%) Not explicitly stated48.65 - 55.15%Not explicitly stated
Matrix Effect Assessment Evaluated and minimizedEvaluated and minimizedNot applicable

Note: The data presented is a synthesis from multiple sources to illustrate typical performance characteristics. Direct comparison is limited by variations in instrumentation, methodologies, and laboratory practices. The use of Rifampicin-d8 as an internal standard for 25-Desacetyl rifampicin is a common and accepted practice.

Experimental Protocols

A robust and validated bioanalytical method is crucial for reliable pharmacokinetic and toxicokinetic studies. Below is a detailed methodology for a typical LC-MS/MS assay for the quantification of 25-Desacetyl rifampicin using a deuterated internal standard.

Sample Preparation: Protein Precipitation
  • Aliquoting: Transfer 100 µL of human plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the specific assay requirements) to each plasma sample, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., Kinetex C18, 50 × 2.1 mm, 2.6 µm) is commonly used.[4]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typical.

    • Flow Rate: A flow rate of 0.4 mL/min is often employed.

    • Column Temperature: The column is typically maintained at 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for 25-Desacetyl rifampicin and its deuterated internal standard are monitored. For example:

      • 25-Desacetyl rifampicin: m/z 781.4 → m/z 749.4

      • This compound: m/z 785.4 → m/z 753.4 (hypothetical, exact mass shift depends on the position and number of deuterium atoms)

Visualizing the Workflow and Metabolic Pathway

To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow for a typical specificity and selectivity assay and the metabolic pathway of rifampicin.

Experimental_Workflow node_style node_style start_end_style start_end_style process_style process_style decision_style decision_style output_style output_style start Start: Sample Collection (e.g., Human Plasma) sample_prep Sample Preparation - Aliquoting - Spiking with this compound (IS) - Protein Precipitation start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer & Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution in Mobile Phase supernatant_transfer->reconstitution lc_ms_analysis LC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometric Detection (MRM) reconstitution->lc_ms_analysis data_processing Data Processing - Peak Integration - Calculation of Analyte/IS Ratio lc_ms_analysis->data_processing quantification Quantification - Calibration Curve Generation - Concentration Determination data_processing->quantification end End: Report Results quantification->end

Caption: Experimental workflow for the quantification of 25-Desacetyl rifampicin.

Metabolic_Pathway drug_style drug_style metabolite_style metabolite_style enzyme_style enzyme_style process_style process_style rifampicin Rifampicin liver Liver rifampicin->liver Absorption & Distribution desacetyl 25-Desacetyl rifampicin (Active Metabolite) liver->desacetyl Deacetylation

Caption: Metabolic pathway of Rifampicin to 25-Desacetyl rifampicin.

References

A Comparative Guide to Bioanalytical Methods for Rifampicin and 25-Desacetyl Rifampicin Utilizing an Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of rifampicin and its primary active metabolite, 25-desacetyl rifampicin, in biological matrices. A special focus is placed on methods that employ stable isotope-labeled internal standards, such as 25-Desacetyl rifampicin-d4, to enhance accuracy and precision. The information presented herein is synthesized from published research to aid in method selection and development.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of different High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the analysis of rifampicin and 25-desacetyl rifampicin.

Table 1: Comparison of HPLC-UV Methods

ParameterMethod 1 (Kumar et al., 2019)[1][2]Method 2 (Sari, 2018)[3]Method 3 (Beltrame et al., 2018)[4]
Matrix In vitro (Human Liver Microsomes)Human UrineHuman Plasma
Analytes Rifampicin & 25-Desacetyl rifampicin25-Desacetyl rifampicinRifampicin
Linearity Range 0–200 μM2–10 μg/mL0.31–37.80 μg/mL
Correlation Coefficient (r²) 0.9950.9978>0.99
Lower Limit of Quantification (LLOQ) 17.75 μM (RIF), 23.57 μM (25-DR)1.7 μg/mL0.31 μg/mL
Precision (%RSD) Not explicitly stated0-3.1752%< 10.39%
Accuracy (%Bias or %Recovery) Not explicitly stated80.87-111.15%< 10.26%

Table 2: Comparison of LC-MS/MS Methods

ParameterMethod 1 (Ghiciuc et al., 2015)[5]Method 2 (Jat et al., 2013)[6]Method 3 (Patel et al.)[7]Method 4 (Novotna et al., 2019)[8][9]
Matrix Human PlasmaHuman Plasma & CSFHuman PlasmaHuman Plasma
Analytes Rifampicin & 25-Desacetyl rifampicinRifampicinRifampicinRifampicin
Internal Standard Not specifiedRifapentineRifampicin-d4Rifampicin-d8
Linearity Range 411.2–19737.6 ng/mL (RIF), 70.4–3379.2 ng/mL (25-DR)25–6400 ng/mL0.100–10.000 μg/mL5–40000 μg/L
Correlation Coefficient (r²) >0.993 (RIF), >0.992 (25-DR)Not explicitly statedNot explicitly stated0.9993
Lower Limit of Quantification (LLOQ) 411.2 ng/mL (RIF), 70.4 ng/mL (25-DR)25 ng/mL0.100 μg/mL5 μg/L
Precision (%CV) < 8.2% (RIF), < 10.1% (25-DR)< 8%< 15%Not explicitly stated
Accuracy (%Bias) < 6.3% (RIF), < 8.2% (25-DR)Not explicitly statedWithin 85-115%Not explicitly stated
Recovery (%) 90.3-108.2% (RIF), 93.1-107.5% (25-DR)>90%Not explicitly stated92%

Experimental Protocols

Below are detailed methodologies for two distinct analytical approaches for the quantification of rifampicin and its metabolite.

Protocol 1: Simultaneous Determination by HPLC-UV (Adapted from Kumar et al., 2019)[1][2]

This method is suitable for in vitro drug metabolism studies.

  • Sample Preparation (Human Liver Microsomes):

    • Incubate rifampicin with human liver microsomes in a phosphate buffer at 37°C.

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (Neostigmine was used in the reference study).

    • Vortex and centrifuge the samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • HPLC System: Waters Alliance 2695 with a 2996 Photodiode Array (PDA) detector.

    • Column: Reverse-phase C-18 Phenomenex Luna column.

    • Mobile Phase: Gradient elution with water and methanol.

    • Detection Wavelength: 254 nm.

    • Run Time: Approximately 11.5 minutes.[10]

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • The linear range for both rifampicin and 25-desacetyl rifampicin was reported as 0–200 μM.[1][2]

Protocol 2: Simultaneous Determination by LC-MS/MS (Adapted from Ghiciuc et al., 2015)[5]

This rapid method is suitable for therapeutic drug monitoring in human plasma. The use of a stable isotope-labeled internal standard like this compound would be ideal for this type of assay.

  • Sample Preparation (Human Plasma):

    • To 0.1 mL of human plasma, add a protein precipitation agent such as methanol. This solvent should contain the deuterated internal standard (e.g., this compound).

    • Vortex the mixture to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at high speed.

    • Inject a small aliquot (0.3 μL in the reference study) of the clear supernatant directly into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: Coupled with a tandem mass spectrometer (e.g., Ion Trap).

    • Column: Gemini NX C18.

    • Mobile Phase: Isocratic elution with 40:60 (V/V) methanol and 2mM ammonium formate in water.

    • Flow Rate: 0.6 mL/min.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for rifampicin, 25-desacetyl rifampicin, and the deuterated internal standard.

  • Quantification:

    • Construct calibration curves by plotting the peak area ratios of each analyte to the internal standard against their respective concentrations.

    • The validated ranges were 411.2 - 19737.6 ng/mL for rifampicin and 70.4 - 3379.2 ng/mL for 25-desacetyl rifampicin.[5]

Mandatory Visualizations

The following diagrams illustrate key aspects of the analysis of rifampicin and its metabolite.

cluster_0 Metabolic Pathway of Rifampicin Rifampicin Rifampicin Metabolite 25-Desacetyl rifampicin (Active Metabolite) Rifampicin->Metabolite Deacetylation Enzyme Esterases Enzyme->Rifampicin cluster_1 Bioanalytical Workflow using this compound Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Data Processing (Peak Area Ratio vs. Concentration) LCMS->Data Result Quantification of Analytes Data->Result

References

A Comparative Guide: 25-Desacetyl Rifampicin-d4 Versus Non-Labeled Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, particularly in drug metabolism and pharmacokinetic (DMPK) studies, the accuracy of quantitative data is paramount. The choice of an appropriate internal standard is a critical factor that directly influences the reliability of results obtained from liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, 25-desacetyl rifampicin-d4 , and conventional non-labeled standards for the quantification of 25-desacetyl rifampicin.

25-desacetyl rifampicin is the primary and microbiologically active metabolite of rifampicin, a cornerstone antibiotic in the treatment of tuberculosis. Accurate measurement of its concentration in biological matrices is crucial for therapeutic drug monitoring and for understanding the overall efficacy and safety profile of rifampicin.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative mass spectrometry. In this internal standard, four hydrogen atoms in the 25-desacetyl rifampicin molecule have been replaced with deuterium. This subtle change in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while its identical physicochemical properties ensure that it behaves similarly during sample preparation and analysis. This co-elution and similar behavior are key to correcting for variability that can be introduced at various stages, including extraction, and for mitigating matrix effects, which are a common source of error in bioanalysis.

Performance Comparison: this compound vs. Non-Labeled Standard

The following table summarizes the validation parameters for a published LC-MS/MS method for 25-desacetyl rifampicin that did not use a deuterated internal standard, alongside the expected performance improvements when using this compound.

Performance ParameterNon-Labeled Internal Standard (Published Data)Expected Performance with this compound
Linearity (Correlation Coefficient, r) > 0.992> 0.995
Lower Limit of Quantification (LLOQ) 70.4 ng/mLPotentially lower due to improved signal-to-noise
Intra-day Precision (CV %) < 10.1%< 5%
Inter-day Precision (CV %) < 10.1%< 5%
Accuracy (Bias %) < 8.2%< 5%
Recovery % 93.1% - 107.5%More consistent and reproducible recovery
Matrix Effect Potential for variability between different lots of matrixSignificantly reduced due to co-elution and similar ionization

The data for the non-labeled internal standard is derived from a study on the simultaneous determination of rifampicin and 25-desacetyl rifampicin in human plasma. The expected performance with this compound is based on typical improvements observed when employing a SIL-IS.

The primary advantage of using this compound lies in its ability to more effectively compensate for matrix effects. Matrix effects, caused by other components in the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the SIL-IS is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, leading to more accurate and precise results.

Experimental Protocols

Below is a detailed experimental protocol for a typical LC-MS/MS method for the quantification of 25-desacetyl rifampicin in human plasma using this compound as an internal standard.

Sample Preparation
  • Thaw Samples : Allow human plasma samples, calibration standards, and quality control samples to thaw at room temperature.

  • Aliquoting : Pipette 100 µL of each sample into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add 50 µL of the this compound internal standard working solution (e.g., at 100 ng/mL in methanol) to each tube.

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing : Vortex each tube for 1 minute to ensure thorough mixing.

  • Centrifugation : Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection : Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase :

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution : A linear gradient from 10% to 90% B over 3 minutes.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Source : Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions :

    • 25-Desacetyl Rifampicin : Precursor ion (Q1) m/z 781.4 → Product ion (Q3) m/z (a specific fragment ion would be selected during method development).

    • This compound : Precursor ion (Q1) m/z 785.4 → Product ion (Q3) m/z (the corresponding fragment ion would be selected).

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying principle of using a stable isotope-labeled internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample spike Spike with This compound plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio curve Calibration Curve ratio->curve concentration Determine Concentration curve->concentration

Caption: Experimental workflow for bioanalysis using an internal standard.

G cluster_analyte Analyte (25-Desacetyl Rifampicin) cluster_is Internal Standard (this compound) cluster_result Result analyte_prep Variable Loss during Prep analyte_ion Variable Ionization (Matrix Effect) analyte_prep->analyte_ion analyte_signal Inaccurate Signal analyte_ion->analyte_signal ratio Ratio (Analyte/IS) Remains Constant analyte_signal->ratio is_prep Identical Loss during Prep is_ion Identical Ionization (Matrix Effect) is_prep->is_ion is_signal Proportional Signal is_ion->is_signal is_signal->ratio quant Accurate Quantification ratio->quant

Caption: Principle of stable isotope-labeled internal standard correction.

Conclusion

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 25-desacetyl rifampicin, the use of its deuterium-labeled internal standard, this compound, offers significant advantages over non-labeled standards. The inherent ability of a SIL-IS to mimic the analyte throughout the analytical process provides superior correction for experimental variability and matrix effects. This leads to enhanced accuracy, precision, and overall robustness of the bioanalytical method, ensuring the generation of high-quality, reliable data that is crucial for informed decision-making in drug development and clinical research. While the initial cost of a deuterated standard may be higher, the investment is justified by the improved data integrity and the reduced risk of costly repeat analyses.

Performance Showdown: 25-Desacetyl Rifampicin-d4 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the front-line tuberculosis drug rifampicin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative analysis of the performance characteristics of 25-Desacetyl rifampicin-d4 against other commonly used internal standards, supported by experimental data from published literature.

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. Isotopically labeled compounds are considered the gold standard for mass spectrometry-based quantification due to their similar physicochemical properties to the unlabeled analyte. Here, we compare the deuterated metabolite, this compound, with other deuterated and non-deuterated internal standards used in the bioanalysis of rifampicin.

Comparative Performance Data

The following table summarizes the key performance characteristics of various internal standards used in the LC-MS/MS quantification of rifampicin, as reported in different validated methods. It is important to note that direct comparisons are influenced by variations in experimental conditions across different studies.

Internal StandardAnalyte(s)Linearity (r²)Accuracy (%)Precision (%RSD)Recovery (%)Matrix Effect (%)Reference
25-Desacetyl rifampicin-d8 Rifampicin & 25-Desacetyl rifampicinNot explicitly stated, but method was validatedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[1]
Rifampicin-d8 Rifampicin>0.9995.5 - 104.3Within-run: 2.1 - 5.5, Between-run: 3.4 - 6.8~92<5[2]
Rifampicin-d4 Rifampicin>0.9985 - 115 (of nominal concentration)<15Not explicitly statedNot explicitly stated[3]
Phenacetin Rifampicin0.9981Inter-day & Intra-day: <15% deviationNot explicitly statedAnalyte: 48.65 - 55.15, IS: 60.22Not explicitly stated[4][5]
Roxithromycin RifampicinNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[6]

Note: The study utilizing 25-Desacetyl rifampicin-d8 did not provide specific quantitative performance metrics in the abstract, but its use in a validated method for pharmacokinetic studies implies it met the necessary regulatory criteria.[1]

Discussion of Performance

This compound (and its d8 analog) , being a deuterated version of the primary metabolite of rifampicin, offers a distinct advantage. As rifampicin is metabolized to 25-desacetyl rifampicin in vivo, using the labeled metabolite as an internal standard can effectively track and compensate for any potential metabolic conversion or degradation of the analyte during sample storage and processing. This is particularly crucial for accurately quantifying both the parent drug and its active metabolite simultaneously.

Rifampicin-d8 and Rifampicin-d4 are excellent choices for the quantification of the parent drug, rifampicin. As isotopically labeled analogs, they co-elute with the analyte and exhibit nearly identical ionization efficiency and fragmentation patterns, leading to superior correction for matrix effects and instrument variability. The data presented for Rifampicin-d8 demonstrates high accuracy, precision, and recovery, with minimal matrix effect, making it a robust internal standard.[2]

Phenacetin and Roxithromycin are examples of non-isotopically labeled, structurally unrelated internal standards. While they can be used, they are less ideal. Their different chemical properties can lead to variations in extraction recovery and chromatographic retention time compared to rifampicin. They may also experience different degrees of ion suppression or enhancement, potentially leading to less accurate quantification. The recovery data for phenacetin, for instance, shows a notable difference between the analyte and the internal standard, which could introduce bias.[4][5]

Experimental Methodologies

Below are detailed experimental protocols from studies that utilized deuterated internal standards for the quantification of rifampicin.

Method 1: Quantification of Rifampicin using Rifampicin-d8[2]
  • Sample Preparation:

    • To 100 µL of human plasma, add 300 µL of acetonitrile containing Rifampicin-d8 as the internal standard.

    • Vortex to precipitate proteins.

    • Filter the mixture through a Captiva ND Lipids filtration plate.

    • Inject the filtrate directly into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity

    • Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

    • Flow Rate: Not specified.

    • Total Run Time: 2.4 minutes

    • MS System: Agilent 6460 Triple Quadrupole

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Rifampicin: m/z 823.4 → 163.1 (quantifier), 823.4 → 107.1 (qualifier)

      • Rifampicin-d8: m/z 831.5 → 105.2

Method 2: Quantification of Rifampicin and 25-Desacetyl rifampicin using Rifampicin-d8 and 25-Desacetyl rifampicin-d8[1]
  • Sample Preparation:

    • To 30 µL of plasma, add 100 µL of 0.1% formic acid in acetonitrile containing Rifampicin-d8 and 25-Desacetyl rifampicin-d8 as internal standards.

    • Utilize an OSTRO precipitation and dephospholipidation plate for sample cleanup.

  • LC-MS/MS Conditions:

    • LC System: Not specified.

    • MS System: Not specified.

    • Ionization Mode: Not specified.

    • MRM Transitions:

      • Rifampicin: m/z 823.6 → 791.5

      • Rifampicin-d8: m/z 831.6 → 799.6

      • 25-Desacetyl rifampicin: m/z 749.5 → 95.1

      • 25-Desacetyl rifampicin-d8: m/z 757.5 → 95

Visualizing Key Processes

To aid in understanding the context of this analysis, the following diagrams illustrate the metabolic pathway of rifampicin and a general experimental workflow for its quantification.

Metabolic Pathway of Rifampicin Rifampicin Rifampicin Metabolite 25-Desacetyl rifampicin Rifampicin->Metabolite Deacetylation (in liver) Excretion Biliary and Renal Excretion Rifampicin->Excretion Metabolite->Excretion

Metabolism of Rifampicin to its active metabolite.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard (e.g., this compound) Plasma->IS Precipitation Protein Precipitation IS->Precipitation Centrifugation Centrifugation/Filtration Precipitation->Centrifugation LC LC Separation Centrifugation->LC MS MS/MS Detection LC->MS Data Data Analysis (Quantification) MS->Data

A typical workflow for bioanalytical quantification.

References

Navigating Regulatory Landscapes: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a critical cornerstone of preclinical and clinical studies. The use of internal standards (IS) is fundamental to ensuring the accuracy and reliability of bioanalytical methods. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard, particularly for chromatographic methods coupled with mass spectrometry.[1] This guide provides a comprehensive comparison of SIL-ISs with other alternatives, delves into the harmonized regulatory guidelines, and presents detailed experimental protocols to support the robust design and implementation of bioanalytical assays.

The selection of an appropriate internal standard is paramount for minimizing variance and ensuring the accuracy and precision of bioanalytical data.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, with a strong emphasis on the role of the internal standard.[2] These guidelines have been harmonized under the International Council for Harmonisation (ICH) M10 guideline, which now provides a unified framework for global drug submissions.[3]

Comparison of Internal Standard Performance

The two primary types of internal standards used in bioanalysis are stable isotope-labeled (SIL) internal standards and analog internal standards.[4] SIL-ISs are molecules where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N), making them structurally identical to the analyte.[4][5] Analog internal standards are structurally similar but not identical to the analyte.[4] The choice between these two can significantly impact assay performance.

Below is a summary of the key performance characteristics of SIL and analog internal standards based on experimental data.

Performance Metric Stable Isotope-Labeled IS (SIL-IS) Analog IS Rationale
Accuracy High (Mean bias closer to nominal value)[5]Moderate to High (Can be less accurate due to differential matrix effects)[2]SIL-ISs co-elute with the analyte, experiencing and correcting for the same matrix effects and ionization suppression or enhancement.[1][4]
Precision High (Lower coefficient of variation, %CV)Moderate (Higher %CV possible due to variability in matrix effects and extraction)The near-identical physicochemical properties of SIL-ISs to the analyte allow for better normalization of analytical variability.[5]
Matrix Effects Excellent compensation[2]Variable compensation[2]Differences in physicochemical properties can lead to differential matrix effects between the analog IS and the analyte, impacting accuracy.[2]
Extraction Recovery Identical to analyteSimilar but can differStructural similarity ensures the SIL-IS closely mimics the analyte's behavior during sample preparation.[6]
Cost & Availability Can be expensive and time-consuming to synthesize.[1]Often more readily available and less expensive.[1]The synthesis of high-purity SIL-ISs can be a practical consideration, especially in early drug development.[1]

Regulatory Framework: A Harmonized Approach under ICH M10

The ICH M10 guideline, now adopted by both the FDA and EMA, provides a unified framework for bioanalytical method validation.[3] A central tenet of this guideline is the use of an internal standard to compensate for variability during sample processing and analysis.[1]

Key Regulatory Expectations for Internal Standards:

  • Suitability: A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples. The absence of an IS requires justification.[3][7]

  • Selection: A stable isotope-labeled version of the analyte is the preferred choice.[1][3] If a SIL-IS is not available, a structural analog may be used.[3]

  • Purity: The SIL-IS must have high isotopic purity and be free from any unlabeled analyte that could interfere with quantification.[1][8]

  • Concentration: The concentration of the internal standard should be consistent across all samples and optimized to provide an appropriate response without interfering with the analyte.[3]

  • Response Monitoring: The internal standard response should be monitored across all samples to identify any systemic variability.[9]

Decision Pathway for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates a typical decision-making process in alignment with regulatory expectations.

start Start: Method Development is_sil_available Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? start->is_sil_available use_sil Select SIL-IS as the 'Gold Standard' choice is_sil_available->use_sil Yes consider_analog Consider a Structural Analog as an alternative is_sil_available->consider_analog No validate_sil Validate SIL-IS Performance: - Purity Check - Interference - Stability use_sil->validate_sil validate_analog Rigorously Validate Analog IS: - Co-elution with Analyte - Matrix Effects - Cross-reactivity consider_analog->validate_analog proceed Proceed with Bioanalytical Method Validation validate_sil->proceed justify_analog Justify the use of an Analog IS in the validation report validate_analog->justify_analog justify_analog->proceed

A decision tree for selecting an appropriate internal standard in bioanalysis.

Experimental Protocols

Robust bioanalytical method validation requires a series of well-defined experiments to assess the performance of the internal standard. Below are detailed methodologies for key experiments.

Internal Standard Suitability and Interference Check

Objective: To demonstrate that the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte, and vice versa.[3]

Methodology:

  • Prepare Samples:

    • A set of blank matrix samples from at least six different sources.

    • A "zero sample" by spiking the blank matrix with the internal standard at its working concentration.

    • Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.[3]

  • Analysis: Analyze the prepared samples using the intended bioanalytical method.

  • Acceptance Criteria:

    • The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[3]

    • The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.[3]

Matrix Effect Evaluation

Objective: To assess the effect of the biological matrix on the ionization of the analyte and the internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Analyte and internal standard spiked in the mobile phase or a suitable solvent.

    • Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.

    • Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.

  • Analysis: Analyze all three sets of samples.

  • Calculation:

    • Matrix Factor (MF): (Peak response in the presence of matrix [Set 2]) / (Peak response in neat solution [Set 1])

    • IS-Normalized Matrix Factor: (Matrix Factor of the analyte) / (Matrix Factor of the internal standard)

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15% for at least six lots of matrix.

Workflow for Investigating Internal Standard Variability

The ICH M10 guideline emphasizes the continuous monitoring of the internal standard response.[9] Any significant variability in the IS response between calibration standards, quality control samples, and study samples must be investigated.[4]

cluster_investigation Potential Causes start Monitor IS Response in all Samples check_variability Is there significant variability in IS response? start->check_variability investigate Investigate Root Cause check_variability->investigate Yes no_issue No significant impact on accuracy observed check_variability->no_issue No cause1 Sample Preparation Error investigate->cause1 cause2 Matrix Effects investigate->cause2 cause3 IS Stability Issues investigate->cause3 cause4 Instrument Fluctuation investigate->cause4 doc_report Document findings in the analytical report no_issue->doc_report cause4->doc_report

Workflow for investigating internal standard response variability.

References

Safety Operating Guide

Navigating the Safe Disposal of 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 25-Desacetyl rifampicin-d4, ensuring compliance with safety standards and minimizing environmental impact. While specific safety data sheets for the deuterated (d4) form are not widely available, the disposal procedures for its non-deuterated counterpart, 25-Desacetyl rifampicin, offer a reliable framework.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment:

  • Eye Protection: Wear safety goggles to protect against accidental splashes.

  • Hand Protection: Wear surgical gloves.

  • Respiratory Protection: In situations where dust formation is possible, a self-contained breathing apparatus should be used.

  • Protective Clothing: A lab coat or other protective clothing is recommended to prevent skin contact.

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush with plenty of water.

  • Skin Contact: Wash the affected area with plenty of water.

  • Ingestion: Seek immediate medical assistance.

  • Inhalation: Move to an area with fresh air. If breathing is difficult, provide artificial respiration or oxygen.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in a manner that is consistent with local, state, and federal regulations for chemical waste.

  • Initial Assessment: Determine if the waste is contaminated with other hazardous materials. If so, the disposal protocol for the most hazardous substance should be followed.

  • Containment:

    • For small spills, the material can be picked up mechanically. Avoid methods that generate dust.

    • For larger quantities or solutions, absorb the material with an inert substance (e.g., vermiculite, sand, or earth).

  • Waste Collection:

    • Place the contained waste into a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any associated hazard warnings.

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[1] Do not allow the substance to enter sewers or surface and ground water.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key information for the parent compound, 25-Desacetyl rifampicin.

PropertyValueSource
Molecular FormulaC41H56N4O11KMR057001
Molecular Weight780.9 g/mol KMR057001
AppearanceNot Available-
Target OrgansNot Available-
Extinguishing MediaCarbon dioxide, dry chemical powder, foam, waterKMR057001

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste assess Assess for Contamination with Other Hazardous Materials start->assess contaminated Is it Contaminated? assess->contaminated follow_most_hazardous Follow Disposal Protocol for Most Hazardous Substance contaminated->follow_most_hazardous Yes contain Contain Spill or Waste (Pick up mechanically or absorb with inert material) contaminated->contain No end End of Disposal Process follow_most_hazardous->end collect Collect in a Labeled, Sealed Container contain->collect dispose Dispose at an Approved Waste Disposal Plant collect->dispose dispose->end

Disposal Workflow for this compound

References

Personal protective equipment for handling 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 25-Desacetyl rifampicin-d4. The procedural, step-by-step guidance is designed for researchers, scientists, and drug development professionals to minimize exposure risk, ensure compound integrity, and maintain a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is the deuterated form of a primary metabolite of the antibiotic Rifampicin.[1] While one Safety Data Sheet (SDS) for the non-deuterated parent compound indicates it is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to handle it as a potent compound, primarily due to the risk of inhalation of its powdered form. Another SDS for the parent compound suggests wearing a self-contained breathing apparatus and avoiding dust formation.[2] Always consult the specific SDS provided by your supplier.

Physical and Chemical Properties Summary

PropertyValueSource
Chemical Name 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin-D4[3]
Molecular Formula C₄₁H₅₂D₄N₄O₁₁[3]
Molecular Weight 784.93 g/mol [4]
Form Solid, Powder[5]
Storage Store at refrigerator (2-8°C) for long-term storage.[3]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. The required PPE varies depending on the task.[6]

PPE Requirements by Task

TaskRequired Personal Protective Equipment (PPE)Specifications and Best Practices
Receiving & Unpacking • Nitrile Gloves• Lab Coat• Safety GlassesInspect container integrity upon receipt.
Weighing & Aliquoting (Solid Powder) • Double Nitrile or Neoprene Gloves[2][7]• Disposable, Low-Permeability Gown[7][8]• Safety Goggles and Face Shield[6][7]• NIOSH-Approved Respirator (e.g., N95)Mandatory for all open handling of powder.[7] Must be performed in a chemical fume hood or ventilated balance enclosure.[6]
Preparing Solutions • Double Nitrile Gloves[6]• Disposable Gown• Safety Goggles and Face ShieldAll solution preparation must be conducted within a certified chemical fume hood.[6]
Handling Solutions • Nitrile Gloves• Lab Coat• Safety GlassesStandard laboratory precautions for handling chemical solutions.
Spill Cleanup • Double Nitrile Gloves• Disposable Gown• Safety Goggles and Face Shield• NIOSH-Approved RespiratorRefer to Section 5 for spill cleanup procedures.
Waste Disposal • Heavy-duty Nitrile or Butyl Rubber Gloves• Disposable Gown• Safety GlassesHandle waste containers with appropriate care to avoid contamination.

Operational and Handling Plan

A systematic approach is crucial for safety and for maintaining the isotopic purity of the deuterated compound.[9]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the preparation of a stock solution from the powdered compound.

Materials:

  • This compound solid

  • Appropriate anhydrous solvent (e.g., DMSO, Methanol)[9]

  • Analytical balance

  • Ventilated balance enclosure or chemical fume hood

  • Spatula and weigh boat

  • Volumetric flask

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Designate Work Area: Perform all work with the solid compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[6]

  • Don PPE: Put on all required PPE for handling powdered compounds as specified in the table above.

  • Weigh Compound: In the containment unit, place a weigh boat on the tared analytical balance. Carefully weigh the desired amount of this compound.

  • Transfer: Carefully transfer the weighed powder into an appropriately sized volumetric flask.

  • Dissolve: Add approximately 80% of the final volume of the chosen anhydrous solvent to the flask.[9] Using aprotic or deuterated solvents is recommended to prevent H-D exchange.[9][10]

  • Mix: Gently swirl or vortex the flask until the compound is completely dissolved.[6]

  • Dilute to Volume: Add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.[6]

  • Store Solution: Transfer the stock solution to a clearly labeled, airtight amber vial to protect it from light and store under recommended conditions (refrigerated at 2-8°C).[3][9]

Disposal Plan

Proper disposal prevents environmental contamination and ensures regulatory compliance. Waste should be segregated based on its physical and chemical properties.[11]

  • Solid Waste:

    • Includes contaminated gloves, weigh boats, paper towels, and other disposable items.[6]

    • Collect all solid waste in a dedicated, clearly labeled, and sealed plastic bag or container.

    • Dispose of the container through your institution's hazardous chemical waste management service.[12]

  • Liquid Waste:

    • Includes stock solutions, unused media containing the agent, and contaminated buffers.[6]

    • Collect all liquid waste in a compatible, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatible.

    • The SDS for the parent compound notes it is slightly hazardous for water; do not allow the product to reach ground water or sewage systems.

    • Arrange for pickup and disposal via your institution's environmental health and safety office.[13]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area if the spill is large or if powder has become airborne.

  • Wear appropriate PPE, including a respirator, before re-entering the area.[7]

  • Gently cover the spill with absorbent material to avoid raising dust.

  • Wash the area with plenty of water and collect the cleaning materials for disposal as hazardous waste.[2]

  • Ensure adequate ventilation during cleanup.[2]

First Aid Measures:

  • Inhalation: Remove to fresh air. If necessary, provide artificial respiration or oxygen.[2]

  • Skin Contact: Wash the affected area with plenty of water.[2] The product is generally not considered a skin irritant.

  • Eye Contact: Rinse the opened eye for several minutes under running water.

  • Ingestion: Seek medical assistance for gastric lavage.[2]

G Workflow for Handling this compound cluster_prep Preparation & Handling cluster_disposal Disposal receiving 1. Receiving Inspect Package storage 2. Storage (2-8°C, Dark, Inert Gas) receiving->storage Verify Integrity weighing 3. Weighing (Fume Hood / VE) storage->weighing Retrieve Compound solution_prep 4. Solution Preparation (Fume Hood) weighing->solution_prep Transfer Powder experiment 5. Experimentation solution_prep->experiment Use Solution segregation 6. Waste Segregation experiment->segregation solid_waste Solid Waste (Gloves, Tubes) segregation->solid_waste Contaminated Disposables liquid_waste Liquid Waste (Solutions) segregation->liquid_waste Unused/Spent Solutions disposal_pickup 7. Institutional Disposal solid_waste->disposal_pickup liquid_waste->disposal_pickup

Caption: Safe handling workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。